UNP-6457
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C62H71F3N14O10 |
|---|---|
Molecular Weight |
1229.3 g/mol |
IUPAC Name |
(1S,4R,13S,16S,19S,26R,29S,32S)-34-benzoyl-19-benzyl-16-(1H-indol-3-ylmethyl)-2,11,14,17,20,23,27,30-octaoxo-13,26-di(propan-2-yl)-29-[[3-(trifluoromethyl)phenyl]methyl]-3,7,8,9,12,15,18,21,24,28,31,34-dodecazatricyclo[30.2.1.16,9]hexatriaconta-6(36),7-diene-4-carboxamide |
InChI |
InChI=1S/C62H71F3N14O10/c1-34(2)44-29-68-51(80)30-69-56(84)47(23-36-14-7-5-8-15-36)73-58(86)49(25-39-28-67-45-21-12-11-20-43(39)45)74-60(88)53(35(3)4)75-52(81)33-78-31-42(76-77-78)26-46(54(66)82)71-59(87)50-27-41(32-79(50)61(89)38-17-9-6-10-18-38)70-57(85)48(72-55(44)83)24-37-16-13-19-40(22-37)62(63,64)65/h5-22,28,31,34-35,41,44,46-50,53,67H,23-27,29-30,32-33H2,1-4H3,(H2,66,82)(H,68,80)(H,69,84)(H,70,85)(H,71,87)(H,72,83)(H,73,86)(H,74,88)(H,75,81)/t41-,44-,46+,47-,48-,49-,50-,53-/m0/s1 |
InChI Key |
ZAPBZKBLKRCOOA-BWQIWCCLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UNP-6457: A Technical Deep Dive into its Mechanism of Action as a Neutral Peptide Inhibitor of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a novel, synthetic, neutral macrocyclic nonapeptide that has been identified as a potent inhibitor of the protein-protein interaction (PPI) between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1][2][3] Discovered through the screening of DNA-encoded cyclic peptide libraries, this compound represents a promising scaffold for the development of therapeutics aimed at reactivating p53 in cancer cells where it is negatively regulated by MDM2 overexpression.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, the signaling pathway it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action: Disruption of the MDM2-p53 Interaction
The primary mechanism of action of this compound is the direct inhibition of the MDM2-p53 PPI.[1][2][3] In many human cancers, MDM2 is overexpressed and functions as a key negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53. By inhibiting the MDM2-p53 interaction, this compound is designed to stabilize and activate p53, thereby restoring its tumor-suppressive functions, which include cell cycle arrest, apoptosis, and DNA repair.
Binding Affinity and Specificity
This compound demonstrates nanomolar potency in inhibiting the MDM2-p53 interaction.[1][2][3] While it also shows activity against MDM4 (a structural homolog of MDM2), its affinity for MDM2 is significantly higher.[1]
| Target Interaction | IC50 | Assay |
| MDM2-p53 | 8.9 nM | TR-FRET |
| MDM4-p53 | 3.30 µM | FP |
Table 1: In vitro inhibitory activity of this compound against MDM2-p53 and MDM4-p53 interactions.[1]
Structural Basis of Interaction
X-ray co-crystal structure analysis of this compound in complex with MDM2 (PDB ID: 8GCG) reveals that the peptide binds to the hydrophobic cleft on the surface of MDM2, the same site that p53 occupies.[1] The key drivers of this high-affinity interaction are not hydrogen bonds, but rather hydrophobic and π-π stacking interactions. A notable feature of this compound is a 3-trifluoromethyl phenylalanine residue that buries itself deep within the central binding pocket of MDM2, effectively mimicking the crucial Phe-Trp-Leu motif of p53.[1] This structural mimicry allows this compound to competitively displace p53 from MDM2.[1]
Signaling Pathway Context: The p53 Tumor Suppressor Pathway
This compound's therapeutic potential stems from its ability to modulate the critical p53 signaling pathway. Under normal cellular conditions, p53 levels are kept low by MDM2. However, in response to cellular stress such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated, leading to the transcription of target genes that govern cell fate. By inhibiting MDM2, this compound effectively simulates a cellular stress response in cancer cells with wild-type p53 and overexpressed MDM2, leading to the reactivation of this tumor suppressor pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MDM2-p53 Inhibition
This assay was employed to determine the IC50 of this compound for the MDM2-p53 interaction due to its high sensitivity.
-
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin (APC)-labeled anti-MDM2 antibody (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
-
-
Procedure:
-
A solution of MDM2 protein and biotinylated p53 peptide is pre-incubated in the assay buffer.
-
Serial dilutions of this compound in DMSO are prepared and added to the wells of the 384-well plate.
-
The MDM2/p53 peptide mixture is then added to the wells containing the test compound.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
A detection mixture containing europium-labeled streptavidin and APC-labeled anti-MDM2 antibody is added to each well.
-
The plate is incubated for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for europium) and 665 nm (for APC).
-
The ratio of the emission at 665 nm to that at 620 nm is calculated.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Assay for MDM4-p53 Inhibition
This assay was used to determine the inhibitory activity of this compound against the MDM4-p53 interaction.
-
Materials:
-
Recombinant human MDM4 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
A solution of the fluorescently labeled p53 peptide is prepared in the assay buffer.
-
Serial dilutions of this compound in DMSO are added to the wells of the 384-well plate.
-
A solution of MDM4 protein is added to the wells.
-
The fluorescently labeled p53 peptide is then added to all wells.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes), protected from light, to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
IC50 values are calculated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay was conducted to assess the passive permeability of this compound.
-
Materials:
-
PAMPA plate (e.g., a 96-well microplate with a filter plate coated with a lipid solution in dodecane)
-
Donor plate (96-well microplate)
-
Acceptor plate (96-well microplate)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound solution in PBS
-
LC-MS/MS system for quantification
-
-
Procedure:
-
The filter plate is coated with the lipid solution and allowed to impregnate the filter.
-
The acceptor wells are filled with PBS.
-
The donor wells are filled with the this compound solution in PBS.
-
The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".
-
The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, the concentrations of this compound in the donor and acceptor wells are determined by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
This compound was found to have no passive permeability in this assay.[1]
-
Cell Viability Assay
This assay was performed to evaluate the effect of this compound on the growth of an MDM2-dependent cancer cell line.
-
Materials:
-
RS4;11 cancer cell line (MDM2-dependent)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
RS4;11 cells are seeded into the wells of a 96-well plate and allowed to attach overnight.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period to allow the luminescent signal to stabilize.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The results are expressed as a percentage of the viability of untreated control cells.
-
This compound showed no growth inhibition in the RS4;11 cell line, which is consistent with its lack of passive membrane permeability.[1]
-
Discovery and Characterization Workflow
The discovery of this compound followed a systematic workflow, beginning with a large-scale screening of DNA-encoded libraries and culminating in detailed biochemical and structural characterization.
Conclusion and Future Directions
This compound is a potent and selective neutral macrocyclic peptide inhibitor of the MDM2-p53 protein-protein interaction. Its mechanism of action is well-characterized at the molecular level, involving direct competitive binding to the p53-binding pocket of MDM2, driven primarily by hydrophobic interactions. While this compound itself exhibits poor membrane permeability and a lack of cellular activity in its current form, its novel scaffold and high affinity for MDM2 make it a valuable lead compound. Future medicinal chemistry efforts will likely focus on modifying the structure of this compound to improve its pharmacokinetic properties, such as cell permeability and metabolic stability, to translate its potent in vitro activity into cellular and in vivo efficacy. The detailed understanding of its binding mode provides a strong foundation for the rational design of next-generation MDM2 inhibitors.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Discovery of UNP-6457: A Technical Guide to a Novel MDM2-p53 Inhibitor from DNA-Encoded Libraries
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of UNP-6457, a potent neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction, identified through the innovative use of DNA-encoded libraries (DEL). This document details the quantitative data, experimental protocols, and key biological pathways involved in the discovery and characterization of this promising therapeutic lead.
Executive Summary
This compound is a macrocyclic peptide that potently and selectively inhibits the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] Discovered from a vast 4.5-billion member DNA-encoded library, this compound demonstrates low nanomolar efficacy in biochemical assays and serves as a valuable scaffold for the development of novel cancer therapeutics.[1] This guide will walk through the methodologies employed in its discovery, from the synthesis of the DNA-encoded library to the detailed biochemical characterization of the lead compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its epimer, UNP-6456.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | MDM2 | 8.9 | TR-FRET[1] |
| UNP-6456 | MDM2 | 43 | FP[1] |
| This compound | MDM4 | 3300 | FP[1] |
| UNP-6456 | MDM4 | 5150 | FP[1] |
Table 1: Inhibitory Activity of this compound and UNP-6456 against MDM2 and MDM4.
Signaling Pathway: The MDM2-p53 Axis
This compound targets a critical node in oncology: the MDM2-p53 signaling pathway. Under normal cellular conditions, p53 is maintained at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions, such as apoptosis and cell cycle arrest. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53, allowing it to exert its anti-tumor effects.
Figure 1: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
DNA-Encoded Library Synthesis
The discovery of this compound originated from a DNA-encoded library of 4.5 billion macrocyclic peptides. The synthesis of such a library is a multi-step process involving split-and-pool chemistry coupled with enzymatic DNA ligation.
Figure 2: General workflow for the synthesis of a DNA-encoded macrocyclic peptide library.
Protocol:
-
Headpiece Attachment: A bifunctional DNA headpiece is attached to a solid support (e.g., resin beads). This headpiece contains a unique starting DNA sequence and a chemical handle for peptide synthesis.
-
Split-and-Pool Synthesis:
-
The solid support is split into multiple pools.
-
Each pool is reacted with a unique amino acid building block under conditions compatible with DNA.
-
A unique DNA oligonucleotide tag, corresponding to the added amino acid, is then ligated to the DNA headpiece in each pool.
-
All pools are then combined.
-
-
Iterative Cycles: The split-and-pool process is repeated for the desired number of cycles to generate a library of linear peptides, each linked to a unique DNA barcode that encodes its chemical structure.
-
Macrocyclization: An on-DNA macrocyclization reaction is performed. In the case of the library leading to this compound, this was achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an N-terminal azido (B1232118) acetamide (B32628) and a C-terminal propargyl glycine.[1]
-
Library Pooling: The final DNA-encoded macrocyclic peptide libraries are pooled to create a single library of high diversity.
Affinity Selection Screening
Affinity selection is the core process for identifying binding molecules from a DNA-encoded library.
Figure 3: Workflow for affinity selection screening of a DNA-encoded library.
Protocol:
-
Target Immobilization: The target protein (in this case, MDM2) is immobilized on a solid support, such as magnetic beads.
-
Incubation: The pooled DNA-encoded library is incubated with the immobilized target protein to allow for binding.
-
Washing: A series of stringent washing steps are performed to remove non-specifically bound library members.
-
Elution: The specifically bound library members are eluted from the target protein, typically by heat denaturation or a change in buffer conditions.
-
PCR Amplification: The DNA tags of the eluted binders are amplified using the polymerase chain reaction (PCR).
-
High-Throughput Sequencing: The amplified DNA is subjected to high-throughput sequencing to identify the DNA barcodes of the enriched compounds.
-
Data Analysis: The sequencing data is analyzed to identify the chemical structures of the library members that were most highly enriched during the selection process. These are considered the primary "hits."
Off-DNA Synthesis of Hits
Following identification from the DEL screen, promising hits are synthesized without the DNA tag for further characterization.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): The identified peptide sequence is synthesized on a solid-phase resin using standard Fmoc-based chemistry.
-
Macrocyclization: The linear peptide is cleaved from the resin and subjected to a macrocyclization reaction, mirroring the on-DNA cyclization chemistry (e.g., CuAAC).
-
Purification: The crude macrocyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified compound's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Biochemical Assays
4.4.1. Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled probe. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling is slowed, and the polarization increases. A test compound that competes with the probe for binding to the protein will displace the probe, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Target protein (e.g., MDM2)
-
Fluorescently labeled probe peptide known to bind the target.
-
Test compound (e.g., this compound)
-
Assay buffer
-
-
Procedure:
-
A constant concentration of the target protein and the fluorescent probe are incubated together in the wells of a microplate.
-
The test compound is serially diluted and added to the wells.
-
The plate is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (decrease in polarization) against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
4.4.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a highly sensitive assay that measures the proximity of two fluorophores, a donor and an acceptor. In the context of the MDM2-p53 interaction, MDM2 can be labeled with a long-lifetime donor fluorophore (e.g., Europium cryptate) and a p53-derived peptide with an acceptor fluorophore (e.g., XL665). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Donor-labeled protein (e.g., anti-tag antibody bound to tagged MDM2)
-
Acceptor-labeled peptide (e.g., biotinylated p53 peptide bound to streptavidin-acceptor)
-
Test compound (e.g., this compound)
-
Assay buffer
-
-
Procedure:
-
The donor-labeled protein and acceptor-labeled peptide are incubated together in the wells of a microplate.
-
The test compound is serially diluted and added to the wells.
-
The plate is incubated to allow for binding and potential inhibition.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition (decrease in the FRET ratio) against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Conclusion
The discovery of this compound exemplifies the power of DNA-encoded library technology to rapidly identify novel, potent, and drug-like molecules against challenging targets like protein-protein interactions. The in-depth technical protocols and workflows outlined in this guide provide a framework for researchers to apply these cutting-edge techniques in their own drug discovery programs. The promising profile of this compound underscores the potential of this approach to deliver the next generation of targeted therapeutics.
References
- 1. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
UNP-6457: A Neutral Macrocyclic Peptide Inhibitor of the MDM2-p53 Interaction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), is a critical checkpoint in cellular homeostasis and a well-validated target for cancer therapy. In many cancers where wild-type p53 is retained, its tumor-suppressive functions are abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation. The discovery of small molecules that can inhibit the MDM2-p53 protein-protein interaction (PPI) has therefore been a major focus of oncology drug discovery. UNP-6457 is a novel, neutral, nonapeptide macrocycle that has emerged from DNA-encoded library (DEL) technology as a potent inhibitor of the MDM2-p53 interaction.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization.
Core Compound and Interaction Data
This compound was identified through the screening of DNA-encoded cyclic peptide libraries and was found to be a potent inhibitor of the MDM2-p53 interaction.[2] Its neutral charge and macrocyclic nature represent a departure from many previously identified MDM2 inhibitors. The compound's inhibitory activity has been quantified against both MDM2 and its structural homolog, MDM4.
Quantitative Inhibitory Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 |
| This compound | MDM2 | TR-FRET | 8.9 nM |
| UNP-6456 (stereoisomer) | MDM2 | TR-FRET | 43 nM |
| This compound | MDM4 | Fluorescence Polarization | 3.30 µM |
| UNP-6456 (stereoisomer) | MDM4 | Fluorescence Polarization | 5.15 µM |
Table 1: Summary of the half-maximal inhibitory concentrations (IC50) for this compound and its stereoisomer, UNP-6456, against MDM2 and MDM4. Data sourced from Silvestri et al., 2023.[2]
Mechanism of Action and Structural Insights
This compound functions by directly binding to the p53-binding pocket of MDM2, thereby preventing the interaction with p53 and leading to the stabilization and activation of p53's downstream signaling pathways. The co-crystal structure of this compound in complex with MDM2 has been solved (PDB ID: 8GCG), providing detailed insights into its binding mode.[4] This structural information is invaluable for understanding the key interactions that drive its potency and for guiding future medicinal chemistry efforts to improve its pharmacokinetic properties.
Signaling Pathway and Experimental Workflow
MDM2-p53 Signaling Pathway and Inhibition by this compound
Under normal cellular conditions, MDM2 keeps p53 levels low through ubiquitination and subsequent proteasomal degradation. Upon cellular stress, this interaction is disrupted, allowing p53 to accumulate and activate downstream genes involved in cell cycle arrest, apoptosis, and DNA repair. This compound mimics the effect of cellular stress signals by directly blocking the MDM2-p53 interaction.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. rcsb.org [rcsb.org]
Biophysical Characterization of UNP-6457 Binding to MDM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical characterization of the interaction between the neutral nonapeptide, UNP-6457, and the Murine Double Minute 2 (MDM2) protein. This compound has been identified as a potent inhibitor of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapeutics. This document summarizes the key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant pathways and workflows.
Quantitative Binding Data
The interaction between this compound and MDM2 has been quantified using various biophysical assays. The following table summarizes the available binding affinity data.
| Parameter | Value | Method | Reference |
| IC50 | 8.9 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | [1][2][3][4][5][6][7] |
Note: Further quantitative data such as dissociation constant (Kd), inhibition constant (Ki), association rate constant (kon), dissociation rate constant (koff), and thermodynamic parameters (ΔH, ΔS) are not yet publicly available.
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize the binding of this compound to MDM2 are provided below. These protocols are based on established methods for studying the MDM2-p53 interaction.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This competitive immunoassay is used to determine the half-maximal inhibitory concentration (IC50) of this compound for the MDM2-p53 interaction.[1]
Materials:
-
GST-tagged MDM2 protein
-
Biotinylated p53 peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound compound
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of the this compound compound in the assay buffer.
-
In a 384-well plate, add the GST-MDM2 protein and the biotinylated p53 peptide to each well.
-
Add the diluted this compound compound to the respective wells. Include positive (no inhibitor) and negative (no MDM2) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding reaction to reach equilibrium.
-
Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay is used to measure the disruption of the MDM2-p53 interaction by this compound in a competitive binding format.[1]
Materials:
-
MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with FITC or TAMRA)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound compound
-
384-well black plates
Procedure:
-
Prepare a serial dilution of the this compound compound in the assay buffer.
-
In a 384-well plate, add the MDM2 protein and the fluorescently labeled p53 peptide to each well.
-
Add the diluted this compound compound to the respective wells. Include controls for high polarization (MDM2 + fluorescent peptide) and low polarization (fluorescent peptide only).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader with the appropriate excitation and emission filters for the fluorophore used.
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
X-ray Crystallography
This technique was used to determine the three-dimensional structure of this compound in complex with MDM2, providing insights into the binding mode.[1] The Protein Data Bank (PDB) ID for the co-crystal structure is 8GCG.[1]
General Procedure:
-
Protein Expression and Purification: Express and purify the MDM2 protein to a high degree of homogeneity.
-
Complex Formation: Incubate the purified MDM2 protein with an excess of this compound to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the MDM2-UNP-6457 complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the complex against the experimental data.
-
Structural Analysis: Analyze the final structure to identify the key interactions between this compound and MDM2 at the atomic level.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows involved in the characterization of this compound.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the TR-FRET assay.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
UNP-6457: An In-Depth Technical Guide to its In Vitro Potency and IC50
This technical guide provides a comprehensive overview of the in vitro potency and IC50 of UNP-6457, a neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.
Quantitative In Vitro Potency Data
The in vitro potency of this compound has been primarily characterized by its ability to inhibit the interaction between MDM2 and p53, as well as its interaction with the structural homolog MDM4. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Interaction | Assay Type | IC50 | Reference |
| MDM2-p53 | TR-FRET | 8.9 nM | [1][2][3][4][5] |
| MDM4-p53 | Fluorescence Polarization (FP) | 3.30 µM | [1] |
Experimental Protocols
The determination of the in vitro potency of this compound was achieved through two primary biophysical assays: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the MDM2-p53 interaction and a Fluorescence Polarization (FP) assay for the MDM4-p53 interaction.
MDM2-p53 TR-FRET Assay
The TR-FRET assay is a highly sensitive method used to measure the binding affinity of this compound to the MDM2 protein. An initial screening using a Fluorescence Polarization (FP) assay indicated that the IC50 of this compound was approaching the limit of detection of that assay (approximately 10 nM).[1] Consequently, a more sensitive TR-FRET assay with a limit of detection of approximately 500 pM was employed for accurate IC50 determination.[1]
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium-labeled streptavidin) bound to a biotinylated MDM2 protein and an acceptor fluorophore (e.g., Cy5-labeled p53 peptide). When the p53 peptide is bound to MDM2, the donor and acceptor are in close proximity, resulting in a high FRET signal. This compound, by binding to MDM2 and displacing the p53 peptide, disrupts this interaction, leading to a decrease in the FRET signal.
General Protocol Outline:
-
Reagent Preparation:
-
Human MDM2 protein (e.g., amino acids 2-188) with a C-terminal biotin (B1667282) tag is used.
-
A p53-derived peptide (e.g., p53 amino acids 18-26, TFSDLWKLL) is labeled with an acceptor fluorophore like Cy5.
-
A Europium-labeled streptavidin serves as the donor fluorophore.
-
Assay buffer is prepared to maintain protein stability and interaction.
-
-
Assay Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
Biotinylated MDM2 protein is incubated with Europium-labeled streptavidin.
-
The MDM2-streptavidin-Europium complex is then incubated with the Cy5-labeled p53 peptide in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence is measured using a plate reader capable of TR-FRET. The donor is excited at approximately 340 nm, and emission is read at the acceptor wavelength (around 665 nm) after a time delay.
-
The resulting data is plotted as the TR-FRET signal versus the logarithm of the inhibitor concentration.
-
-
Data Analysis:
-
The IC50 value is determined by fitting the concentration-response curve to a suitable pharmacological model, such as a four-parameter logistic equation.
-
MDM4-p53 Fluorescence Polarization (FP) Assay
The inhibitory activity of this compound against the MDM4-p53 interaction was quantified using a competitive Fluorescence Polarization (FP) assay.
Principle: This assay measures the change in the polarization of fluorescently labeled p53 peptide upon binding to the larger MDM4 protein. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule, its tumbling slows down, leading to an increase in fluorescence polarization. This compound competes with the fluorescently labeled p53 peptide for binding to MDM4, causing a decrease in the measured fluorescence polarization.
General Protocol Outline:
-
Reagent Preparation:
-
Recombinant human MDM4 protein is prepared.
-
A p53-derived peptide is labeled with a fluorescent probe (e.g., Rhodamine).
-
Assay buffer is prepared.
-
-
Assay Procedure:
-
A serial dilution of this compound is prepared in a 384-well plate.
-
A solution containing MDM4 protein and the fluorescently labeled p53 peptide is added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., excitation at 531 nm and emission at 595 nm for a Rhodamine-labeled peptide).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is calculated by fitting the data to a competitive binding model.
-
Signaling Pathways and Experimental Workflows
MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[1] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by inhibiting the MDM2-p53 interaction, thereby stabilizing p53 and restoring its function.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
TR-FRET Experimental Workflow
The following diagram illustrates the workflow for determining the IC50 of this compound using the TR-FRET assay.
Caption: Workflow for the MDM2-p53 TR-FRET inhibition assay.
Fluorescence Polarization Experimental Workflow
The workflow for determining the IC50 of this compound using the Fluorescence Polarization assay is depicted below.
Caption: Workflow for the MDM4-p53 Fluorescence Polarization inhibition assay.
References
UNP-6457: A Macrocyclic Peptide Inhibitor of the MDM2-p53 Interaction for Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its inactivation, often through interaction with the murine double minute 2 (MDM2) E3 ubiquitin ligase, is a hallmark of many human cancers. The restoration of p53 function by inhibiting the MDM2-p53 protein-protein interaction (PPI) represents a promising therapeutic strategy. This document provides a comprehensive technical overview of UNP-6457, a novel, neutral nonapeptide discovered through DNA-encoded library technology. This compound is a potent inhibitor of the MDM2-p53 interaction, demonstrating high affinity in biochemical assays. This guide details the mechanism of action, quantitative biochemical data, and the experimental protocols used to characterize this compound. Furthermore, it explores the challenges related to its cellular permeability and the subsequent development of a more bioactive analog, MP23.
Introduction
The p53 gene is the most frequently mutated gene in human cancers. In tumors that retain wild-type p53, its function is often abrogated by overexpression of its negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via ubiquitination. Disrupting this interaction can stabilize and activate p53, leading to the selective induction of apoptosis in tumor cells.
This compound is a synthetic macrocyclic peptide identified from a DNA-encoded library of 4.5 billion compounds. It was designed to mimic the alpha-helical region of p53 that binds to MDM2. This guide will provide an in-depth analysis of its preclinical evaluation.
Mechanism of Action
This compound functions as a direct inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket on MDM2, this compound competitively blocks the association of MDM2 with p53. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation of p53 protein in the cell. The elevated levels of active p53 can then induce downstream target genes involved in cell cycle arrest and apoptosis.
The interaction of this compound with MDM2 has been characterized by X-ray crystallography, revealing that the 3-trifluoromethyl phenylalanine residue of this compound is buried deep within the central binding pocket of MDM2, a region endogenously occupied by a Phe-Trp-Leu motif of p53.[1] The primary drivers of the high-affinity binding are hydrophobic interactions, including phenyl π-donation to MDM2 alkyls and a single π-π interaction between the phenyl of the benzoylated proline and His96 of MDM2.[1] Interestingly, despite the presence of multiple hydrogen bond donors on this compound, none are directly involved in productive interactions with MDM2.[1]
Figure 1: this compound Mechanism of Action.
Quantitative Data
The inhibitory activity and biochemical properties of this compound and its analogs have been quantified through various in vitro assays. The key quantitative data are summarized in the tables below.
| Compound | Target | Assay | IC50 | Reference |
| This compound | MDM2-p53 | TR-FRET | 8.9 nM | [1] |
| UNP-6456 (epimer) | MDM2-p53 | TR-FRET | 43 nM | [1] |
| This compound | MDM4 | FP | 3.3 µM | [1] |
| UNP-6456 (epimer) | MDM4 | FP | 5.15 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound and its Epimer.
| Compound | Assay | Result | Conclusion | Reference |
| This compound | PAMPA | No passive permeability observed | Poor membrane permeability | [1] |
| This compound | RS4;11 Cell Viability | No growth inhibition | Lacks cellular activity | [1] |
| MP23 (modified this compound) | MCF-7 Cell Viability | IC50 ≈ 35 µM | Improved cell permeability and cytotoxicity | [2] |
| Navtemadlin (control) | MCF-7 Cell Viability | ~10-fold more potent than MP23 | Positive control for p53-MDM2 inhibition | [2] |
Table 2: Cellular Permeability and Activity Data.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the supplementary materials of the primary research publication by Silvestri et al. and standard assay protocols.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay was used to determine the IC50 value of this compound for the MDM2-p53 interaction.
-
Reagents:
-
GST-tagged MDM2
-
Biotinylated p53-derived peptide
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay Buffer: PBS, 0.005% Tween-20, 0.1% BSA
-
-
Procedure:
-
A serial dilution of the test compound (this compound) is prepared in assay buffer.
-
GST-MDM2 and the biotinylated p53 peptide are added to the wells of a 384-well plate.
-
The test compound dilutions are added to the respective wells.
-
The plate is incubated to allow for binding to reach equilibrium.
-
A mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC is added to each well.
-
The plate is incubated to allow for the detection antibodies to bind.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The ratio of the acceptor to donor fluorescence is calculated and plotted against the compound concentration to determine the IC50 value.
-
Figure 2: TR-FRET Experimental Workflow.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay was used to assess the passive membrane permeability of this compound.
-
Materials:
-
96-well filter plate with a PVDF membrane
-
96-well acceptor plate
-
Phospholipid/dodecane solution
-
Phosphate buffered saline (PBS)
-
-
Procedure:
-
The filter membrane of the donor plate is coated with the phospholipid/dodecane solution and the solvent is allowed to evaporate, forming an artificial lipid membrane.
-
The acceptor plate wells are filled with PBS.
-
A solution of the test compound (this compound) in PBS is added to the wells of the donor plate.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated.
-
After the incubation period, the concentration of the test compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the change in compound concentration over time.
-
Cell Viability Assay (CellTiter-Glo®)
This assay was used to determine the effect of this compound and its analog MP23 on the viability of cancer cell lines.
-
Reagents:
-
MCF-7 or RS4;11 cells
-
Cell culture medium
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Cells are seeded in a 96-well opaque-walled plate and allowed to adhere overnight.
-
A serial dilution of the test compound is added to the wells.
-
The plate is incubated for a specified period (e.g., 48 hours).
-
The plate is equilibrated to room temperature.
-
CellTiter-Glo® Reagent is added to each well.
-
The plate is placed on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The data is normalized to untreated controls and plotted against compound concentration to determine the IC50 value.
-
Figure 3: Cell Viability Assay Workflow.
In Vivo Studies and Clinical Trials
As of the date of this document, there is no publicly available information regarding in vivo studies or clinical trials of this compound. The lack of cellular permeability observed in the initial preclinical evaluation likely precluded its advancement into animal models. Further development would require significant medicinal chemistry efforts to improve its pharmacokinetic properties.
Future Directions and Conclusion
This compound is a potent and well-characterized inhibitor of the MDM2-p53 interaction at the biochemical level. Its discovery validates the use of DNA-encoded libraries for identifying novel macrocyclic peptide inhibitors of challenging protein-protein interactions. However, the poor cell permeability of this compound highlights a common challenge in the development of peptide-based therapeutics.
The subsequent development of MP23, a modified analog of this compound with improved cellular activity, demonstrates a potential path forward. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the scaffold of this compound for improved permeability while maintaining high affinity for MDM2. This could involve N-methylation of the peptide backbone, as suggested by the X-ray crystal structure.[1]
-
Pharmacokinetic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of optimized analogs.
-
In Vivo Efficacy Studies: Evaluation of promising candidates in animal models of cancer to assess their anti-tumor activity and tolerability.
References
UNP-6457: A Technical Guide to the Disruption of the MDM2-p53 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNP-6457 is a novel, neutral nonapeptide inhibitor of the murine double minute 2 (MDM2) and p53 protein-protein interaction (PPI).[1] Discovered through the screening of DNA-encoded macrocyclic peptide libraries, this compound demonstrates potent inhibition of this critical interaction, which is a key regulator of the p53 tumor suppressor pathway.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular characterization, detailed experimental protocols for its evaluation, and the signaling pathway it modulates. This document is intended to serve as a comprehensive resource for researchers in oncology, drug discovery, and chemical biology.
Introduction: The MDM2-p53 Axis as a Therapeutic Target
The p53 tumor suppressor protein plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged or cancerous cells. The activity and stability of p53 are tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2.
MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers with wild-type p53, the overexpression of MDM2 effectively abrogates the tumor-suppressive functions of p53, promoting cell survival and proliferation. Therefore, the inhibition of the MDM2-p53 interaction presents a compelling therapeutic strategy to reactivate p53 and restore its anti-tumor functions. This compound has emerged as a potent inhibitor of this interaction.
This compound: Mechanism of Action
This compound is a macrocyclic nonapeptide that acts as a direct inhibitor of the MDM2-p53 protein-protein interaction. Its mechanism of action is rooted in its ability to mimic the alpha-helical structure of the p53 transactivation domain, which is the native binding partner of MDM2.
X-ray crystallography studies have revealed that this compound binds to the hydrophobic pocket on the surface of MDM2 that is responsible for p53 recognition. By occupying this binding site, this compound sterically hinders the interaction between MDM2 and p53. This disruption prevents the MDM2-mediated ubiquitination and degradation of p53, leading to the stabilization and accumulation of intracellular p53 levels. The elevated p53 can then transcriptionally activate its downstream target genes, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.
Quantitative Data for this compound and Related Compounds
The following tables summarize the key quantitative data for this compound and its stereoisomer, UNP-6456.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | MDM2-p53 | TR-FRET | 8.9 nM | [1] |
| This compound | MDM4-p53 | FP | 3.30 µM | [1] |
| UNP-6456 | MDM2-p53 | TR-FRET | 43 nM | [1] |
| UNP-6456 | MDM4-p53 | FP | 5.15 µM | [1] |
| Compound | Assay Type | Result | Interpretation | Reference |
| This compound | PAMPA | No passive permeability observed | Low potential for passive cell membrane diffusion | [1] |
| This compound | RS4;11 Cell Viability | No growth inhibition | Lacks efficacy in this MDM2-dependent cell line, potentially due to poor cell permeability | [1] |
Signaling Pathway and Experimental Workflows
The MDM2-p53 Signaling Pathway
The diagram below illustrates the central role of the MDM2-p53 interaction in regulating cell fate and how inhibitors like this compound can modulate this pathway.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of MDM2-p53 interaction inhibitors like this compound.
References
UNP-6457: A Technical Whitepaper on a Novel MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a novel, neutral, cyclic nonapeptide identified through DNA-encoded library (DEL) technology as a potent inhibitor of the protein-protein interaction (PPI) between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1][2][3][4][5][6][7] By disrupting this interaction, this compound activates the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis, presenting a promising therapeutic strategy in oncology. This document provides a comprehensive overview of the preliminary research findings on this compound, including its biochemical activity, the signaling pathway it modulates, and the experimental methodologies employed in its characterization.
Quantitative Data Summary
The inhibitory activity of this compound and its stereoisomer, UNP-6456, was assessed against MDM2 and its homolog MDM4. The half-maximal inhibitory concentrations (IC50) were determined using Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Compound | Target | Assay | IC50 (nM) | Notes |
| This compound | MDM2 | TR-FRET | 8.9 | Potent inhibitor of the MDM2-p53 interaction.[1][2][3][4][5][6][7] |
| UNP-6456 | MDM2 | TR-FRET | 43 | 5-fold less active than this compound.[2] |
| This compound | MDM4 | FP | 3,300 | Also shows activity against MDM4.[2] |
| UNP-6456 | MDM4 | FP | 5,150 |
Signaling Pathway
This compound functions by competitively binding to the p53-binding pocket of MDM2. In many cancer types, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53, allowing it to accumulate in the nucleus, transactivate its target genes, and induce cellular responses such as cell cycle arrest and apoptosis.
Experimental Workflow
The discovery of this compound followed a systematic workflow, beginning with a large-scale screening of DNA-encoded libraries and culminating in the validation of a lead candidate.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on the information provided in the supplementary materials of the primary publication.
MDM2/p53 Fluorescence Polarization (FP) Assay
This assay measures the disruption of the MDM2-p53 interaction by a test compound.
-
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Recombinant human MDM2 protein.
-
FAM-labeled p53-derived peptide (FAM-p53).
-
Test compound (this compound or UNP-6456) serially diluted in DMSO.
-
-
Procedure:
-
A solution of MDM2 and FAM-p53 is prepared in the assay buffer at concentrations optimized for a stable FP signal.
-
The test compound dilutions are added to the wells of a black, low-volume 384-well plate.
-
The MDM2/FAM-p53 solution is then added to each well.
-
The plate is incubated at room temperature for 1 hour to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for FAM.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.
-
MDM2/p53 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This highly sensitive assay was employed to accurately determine the potency of this compound.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA.
-
GST-tagged MDM2 protein.
-
Biotinylated p53-derived peptide (Biotin-p53).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
-
Test compound (this compound or UNP-6456) serially diluted in DMSO.
-
-
Procedure:
-
The test compound dilutions are added to the wells of a white, low-volume 384-well plate.
-
A mixture of GST-MDM2 and Biotin-p53 is added to the wells and incubated for 30 minutes.
-
A mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC is then added.
-
The plate is incubated for 1-2 hours at room temperature, protected from light.
-
The TR-FRET signal is measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to 615 nm is calculated, and IC50 values are determined by non-linear regression analysis.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane.
-
Materials:
-
PAMPA plate with a lipid-infused artificial membrane.
-
Donor plate and acceptor plate.
-
Phosphate buffered saline (PBS) at pH 7.4.
-
Test compound solution in PBS.
-
-
Procedure:
-
The acceptor plate wells are filled with PBS.
-
The donor plate wells are filled with the test compound solution.
-
The PAMPA plate is placed on top of the donor plate, and the acceptor plate is placed on top of the PAMPA plate to create a "sandwich".
-
The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
The concentration of the test compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
-
Data Analysis:
-
The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
-
RS4;11 Cellular Viability Assay
This assay determines the effect of the compound on the viability of the RS4;11 human B-cell precursor leukemia cell line, which expresses wild-type p53.
-
Materials:
-
RS4;11 cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Test compound serially diluted in DMSO.
-
-
Procedure:
-
RS4;11 cells are seeded into the 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the MDM2-p53 interaction discovered through a DNA-encoded library approach. Its nanomolar activity and ability to activate the p53 pathway in cancer cells make it a compelling lead compound for further preclinical development. X-ray crystallography has provided a structural basis for its high affinity, revealing key interactions within the p53-binding pocket of MDM2.[2] Future work will likely focus on optimizing the pharmacokinetic properties of this compound to enhance its drug-like characteristics, including cell permeability and oral bioavailability, and on evaluating its in vivo efficacy in relevant cancer models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of UNP-6457
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a representative methodology for the solid-phase synthesis of a cyclic nonapeptide inhibitor of the MDM2-p53 interaction, based on the publicly available information for UNP-6457. The exact amino acid sequence and detailed experimental parameters for the synthesis of this compound are contained within the supporting information of the scientific publication "DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor" and are not fully available in the public domain. This protocol is intended as a detailed guide and a starting point for the synthesis of similar cyclic peptides.
Introduction
This compound is a potent, neutral, macrocyclic nonapeptide inhibitor of the MDM2-p53 protein-protein interaction, discovered through DNA-encoded library screening.[1][2][3][4] Its cyclic nature and inclusion of non-standard amino acids, such as 3-trifluoromethyl phenylalanine and D-propargyl glycine, contribute to its high binding affinity and potential for development as a therapeutic agent.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of a representative cyclic peptide analogous to this compound, employing Fmoc/tBu chemistry.
Principle of the Method
The synthesis is performed on a solid support (resin), which allows for the sequential addition of Fmoc-protected amino acids to build the linear peptide chain. Following the assembly of the linear precursor, on-resin cyclization is performed. Finally, the cyclic peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents
| Category | Item | Grade |
| Resin | Rink Amide MBHA resin | 100-200 mesh, 0.5-0.8 mmol/g |
| Amino Acids | Fmoc-protected amino acids (including standard and non-standard residues) | Synthesis grade |
| Coupling Reagents | HBTU, HOBt, DIC | Synthesis grade |
| Deprotection Reagent | Piperidine (B6355638) | ACS grade |
| Solvents | DMF, DCM, NMP, Diethyl ether | HPLC grade |
| Bases | DIPEA | Synthesis grade |
| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Reagent grade |
| Purification | Acetonitrile (ACN), Water | HPLC grade |
Experimental Protocol
Resin Preparation
-
Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
Linear Peptide Synthesis (Automated or Manual)
The linear peptide is assembled on the resin using a standard Fmoc SPPS protocol. Each cycle consists of a deprotection step followed by a coupling step.
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the vessel.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 15 minutes.
-
Drain and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Repeat the deprotection and coupling steps for each amino acid in the sequence.
On-Resin Cyclization
-
After the final amino acid has been coupled, perform a final Fmoc deprotection to expose the N-terminal amine.
-
Wash the resin extensively with DMF.
-
For head-to-tail cyclization, dissolve HATU (4 eq) and DIPEA (8 eq) in DMF.
-
Add the cyclization cocktail to the resin and agitate for 4 hours at room temperature.
-
Wash the resin with DMF (5x), DCM (3x), and methanol (B129727) (3x).
-
Dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
Purification
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by preparative RP-HPLC using a C18 column.
-
Use a linear gradient of ACN in water (both containing 0.1% TFA).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Quantitative Data Summary
| Parameter | Value | Unit |
| Resin Loading | 0.6 | mmol/g |
| Amino Acid Excess (Coupling) | 4 | equivalents |
| Coupling Reagent Excess (HBTU/HOBt) | 3.9 / 4 | equivalents |
| Base Excess (DIPEA for coupling) | 8 | equivalents |
| Cyclization Reagent Excess (HATU) | 4 | equivalents |
| Base Excess (DIPEA for cyclization) | 8 | equivalents |
| Fmoc Deprotection Time | 5 + 15 | minutes |
| Coupling Reaction Time | 2 | hours |
| Cyclization Reaction Time | 4 | hours |
| Cleavage Time | 3 | hours |
| RP-HPLC Gradient | 5-95% ACN over 30 min | % ACN |
| Expected Final Yield (after purification) | 10-20 | % |
Visualizations
Experimental Workflow
Caption: Solid-phase peptide synthesis workflow for this compound.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the MDM2-p53 interaction.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
Application Notes and Protocols for UNP-6457 in a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a potent, neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction, with a reported IC50 value of 8.9 nM.[1][2][3][4] Discovered through DNA-encoded cyclic peptide library screening, this compound represents a promising therapeutic candidate for cancers where the p53 tumor suppressor pathway is inactivated by overexpression of its negative regulator, MDM2.[1][2][3][5] The restoration of p53 function by inhibiting the MDM2-p53 interaction is a well-validated strategy in oncology drug discovery.[5][6]
Fluorescence Polarization (FP) is a robust, homogeneous, and high-throughput screening (HTS) compatible technique used to monitor molecular interactions in solution.[6][7][8] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently-labeled tracer molecule. When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized.[7][9] Upon binding to a larger molecule, such as a protein, the rotational motion of the tracer is slowed, resulting in a higher degree of polarization.[7][9][10] In a competitive binding format, an unlabeled compound, such as this compound, can displace the fluorescent tracer from the protein, leading to a decrease in fluorescence polarization. This principle allows for the quantitative determination of the binding affinity of test compounds.[10]
These application notes provide a detailed protocol for utilizing this compound in a fluorescence polarization assay to characterize its inhibitory activity on the MDM2-p53 interaction.
Signaling Pathway
The p53 tumor suppressor protein plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain, inhibiting its transcriptional activity, and targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction and restoring p53 activity.
References
- 1. mesoscale.com [mesoscale.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Page not found | Medicine [medicine.tulane.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TR-FRET Assay for UNP-6457 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology ideal for studying molecular interactions in a high-throughput format.[1][2] This application note provides a detailed protocol for a TR-FRET-based assay to measure the activity of the hypothetical protein UNP-6457, a putative kinase. The assay is designed to quantify the interaction of this compound with its substrate, providing a platform for screening potential inhibitors or activators. TR-FRET technology combines the low background advantages of time-resolved fluorescence (TRF) with the homogeneous format of Fluorescence Resonance Energy Transfer (FRET).[1][2] This methodology minimizes interference from short-lived background fluorescence and autofluorescence from library compounds, making it particularly suitable for drug discovery screening campaigns.[3]
The principle of this assay relies on the proximity-dependent energy transfer between a donor fluorophore and an acceptor fluorophore.[1] In this protocol, a long-lifetime lanthanide chelate (Europium) serves as the donor, and a compatible fluorophore acts as the acceptor. When the donor and acceptor are brought into close proximity due to the enzymatic activity of this compound, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.[1] This TR-FRET signal is directly proportional to the extent of the interaction.[3]
Hypothetical Signaling Pathway of this compound
To provide a biological context for the this compound activity assay, a hypothetical signaling pathway has been conceptualized. In this pathway, this compound is a critical kinase that phosphorylates and activates a downstream transcription factor, TF-A. This activation leads to the transcription of genes involved in cellular proliferation. An upstream signaling molecule, Ligand-X, binding to its receptor, Receptor-Y, is postulated to activate this compound.
Caption: Hypothetical signaling pathway of this compound.
TR-FRET Assay Workflow for this compound Activity
The following diagram illustrates the workflow for the this compound TR-FRET assay. The assay is designed in a "mix-and-read" format, making it amenable to high-throughput screening.
Caption: TR-FRET assay workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound, His-tagged, purified | In-house | N/A |
| Biotinylated Substrate Peptide | Custom Synthesis | N/A |
| TR-FRET Donor: Eu-W1024-labeled anti-His Antibody | Generic Supplier | XXX-XXXX |
| TR-FRET Acceptor: Streptavidin-d2 | Generic Supplier | YYY-YYYY |
| Assay Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 0.01% Tween-20) | In-house | N/A |
| ATP | Generic Supplier | ZZZ-ZZZZ |
| 384-well low-volume black plates | Generic Supplier | AAA-AAAA |
Assay Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Reagent Preparation:
-
Prepare a 2X working solution of His-tagged this compound and biotinylated substrate peptide in assay buffer.
-
Prepare a 4X working solution of the test compounds (inhibitors/activators) in assay buffer containing 4% DMSO.
-
Prepare a 2X working solution of ATP in assay buffer.
-
Prepare a 4X TR-FRET detection mix containing Eu-labeled anti-His antibody and Streptavidin-d2 in detection buffer (assay buffer without MgCl2 and ATP).
-
-
Assay Procedure:
-
Add 5 µL of the 2X this compound/substrate solution to each well of the 384-well plate.
-
Add 5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 5 µL of assay buffer with 4% DMSO.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the 4X TR-FRET detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
Data Analysis
-
Calculate the TR-FRET Ratio: The raw data from the plate reader will be used to calculate the TR-FRET ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Data Normalization: Normalize the data as a percentage of the high control (no inhibitor) after subtracting the low control (no enzyme) background. % Inhibition = 100 * (1 - (Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))
-
Dose-Response Curves: For inhibitor studies, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Representative Data
The following tables summarize hypothetical data from an assay development experiment to determine the optimal concentrations of this compound and its substrate.
Table 1: this compound Titration
| This compound (nM) | Emission 620 nm | Emission 665 nm | TR-FRET Ratio | Signal-to-Background |
| 0 | 5000 | 1000 | 2000 | 1.0 |
| 1 | 4950 | 2500 | 5051 | 2.5 |
| 2 | 4900 | 4500 | 9184 | 4.6 |
| 5 | 4800 | 8000 | 16667 | 8.3 |
| 10 | 4700 | 12000 | 25532 | 12.8 |
| 20 | 4600 | 15000 | 32609 | 16.3 |
Table 2: Substrate Titration (at 10 nM this compound)
| Substrate (nM) | Emission 620 nm | Emission 665 nm | TR-FRET Ratio |
| 0 | 4700 | 1500 | 3191 |
| 10 | 4680 | 6000 | 12821 |
| 20 | 4650 | 9500 | 20430 |
| 50 | 4600 | 12000 | 26087 |
| 100 | 4550 | 13500 | 29670 |
| 200 | 4500 | 14000 | 31111 |
Conclusion
This application note provides a comprehensive protocol for measuring the activity of the hypothetical kinase this compound using a TR-FRET assay. The described methods are robust, sensitive, and suitable for high-throughput screening of potential modulators of this compound activity. The provided workflow, hypothetical signaling pathway, and data presentation guidelines offer a complete framework for researchers to adapt this assay for their specific needs in drug discovery and basic research. The homogeneous "mix-and-read" format simplifies the experimental process and reduces variability, ensuring high-quality, reproducible data.[2]
References
experimental design for studying UNP-6457 in cell culture
Application Note: UNP-6457
Topic: Experimental Design for Studying this compound in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, cell-permeable, synthetic macrocyclic peptide that functions as an inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. These responses include cell cycle arrest, apoptosis, and senescence, which collectively prevent the proliferation of damaged cells.
The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby abrogating its tumor-suppressive functions. By binding to the p53-binding pocket of MDM2, this compound effectively disrupts the MDM2-p53 interaction.[1][2] This inhibition is expected to stabilize p53, leading to its accumulation and the activation of downstream signaling pathways that can selectively eliminate cancer cells.
This document provides detailed protocols for the in-vitro characterization of this compound, focusing on its mechanism of action and its effects on cell viability, cell cycle progression, and apoptosis in cancer cell lines with varying p53 and MDM2 statuses.
Signaling Pathway of this compound
Experimental Workflow
Data Presentation
Table 1: Cell Viability (IC50) of this compound
| Cell Line | p53 Status | MDM2 Status | IC50 (nM) after 72h |
| SJSA-1 | Wild-Type | Amplified | 50 ± 8 |
| MCF-7 | Wild-Type | Normal | 250 ± 35 |
| SW480 | Mutant | Normal | > 10,000 |
| HCT 116 p53-/- | Null | Normal | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in SJSA-1 Cells (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 ± 3.1 | 35.5 ± 2.5 | 19.3 ± 1.8 |
| This compound (100 nM) | 68.9 ± 4.5 | 15.1 ± 1.9 | 16.0 ± 2.2 |
Data represent the mean percentage of cells in each phase ± standard deviation.
Table 3: Induction of Apoptosis by this compound in SJSA-1 Cells (48h)
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle (DMSO) | 94.1 ± 2.2 | 3.5 ± 0.8 | 2.4 ± 0.5 |
| This compound (100 nM) | 65.3 ± 5.1 | 18.7 ± 2.9 | 16.0 ± 3.3 |
Percentages of cells were determined by Annexin V/PI staining and flow cytometry.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.[6][7][8][9]
Materials:
-
Selected cancer cell lines (e.g., SJSA-1, SW480)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for p53 and Downstream Targets
This protocol is used to assess the protein levels of p53 and its transcriptional targets like p21 and PUMA.[10][11][12][13][14]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 8-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol measures the distribution of cells in different phases of the cell cycle.[15][16][17]
Materials:
-
Cells treated with this compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24 hours.
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 48 hours.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 19. biotium.com [biotium.com]
- 20. アネキシンV染色 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application of UNP-6457 in MDM2-p53 Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor growth. Consequently, the development of small molecules that inhibit the MDM2-p53 protein-protein interaction (PPI) is a promising therapeutic strategy for reactivating p53 function in cancer cells.
UNP-6457 is a potent, neutral, macrocyclic nonapeptide inhibitor of the MDM2-p53 interaction.[1][2][3][4][5][6] Discovered through DNA-encoded library screening, this synthetic peptide has demonstrated high affinity for MDM2, effectively disrupting its binding to p53.[1][3] X-ray crystallography has revealed that this compound mimics the α-helical region of p53, occupying the hydrophobic cleft on MDM2 that is essential for the interaction.[1][2][3][6] These characteristics make this compound a valuable tool for in vitro and cellular studies of the MDM2-p53 axis and a reference compound for the development of novel MDM2 inhibitors.
This document provides detailed application notes and protocols for the use of this compound in key biochemical and cellular assays to study the MDM2-p53 interaction.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified using various biophysical assays. The following table summarizes the key binding data for this compound.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | TR-FRET | IC50 | 8.9 | [1][3][4][7][8] |
| UNP-6456 (epimer) | TR-FRET | IC50 | 43 | [1] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the MDM2-p53 autoregulatory feedback loop and the mechanism of action for this compound. Under normal physiological conditions, MDM2 keeps p53 levels low. This compound competitively binds to MDM2, preventing p53 binding and subsequent degradation, thereby leading to the accumulation of p53 and the activation of its downstream targets, which can result in cell cycle arrest or apoptosis.
Caption: MDM2-p53 signaling pathway and this compound inhibition.
Experimental Protocols
Herein, we provide detailed protocols for three key experimental techniques to study the MDM2-p53 interaction, using this compound as a reference inhibitor.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a robust, solution-based, homogeneous technique to monitor protein-protein interactions. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. This assay can be used for high-throughput screening of inhibitors that disrupt the MDM2-p53 interaction.
Experimental Workflow:
Caption: Workflow for an MDM2-p53 Fluorescence Polarization assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
Fluorescently Labeled p53 Peptide: Synthesize or procure a peptide derived from the N-terminal region of human p53 (e.g., residues 15-29) labeled with a fluorophore such as 5-FAM (5-Carboxyfluorescein). Prepare a 10 µM stock solution in the assay buffer.
-
Recombinant MDM2: Use a purified recombinant human MDM2 protein (e.g., residues 1-125). Prepare a 2 µM stock solution in the assay buffer.
-
This compound (Reference Inhibitor): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO, and then dilute into the assay buffer to the desired final concentrations (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration in the assay is below 1%.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or test compound to the wells. For control wells, add 2 µL of assay buffer with the corresponding DMSO concentration.
-
Add 18 µL of the MDM2 protein solution (final concentration, e.g., 100 nM).
-
Add 20 µL of the fluorescently labeled p53 peptide solution (final concentration, e.g., 10 nM).
-
The final assay volume is 40 µL.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to MDM2.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive and robust assay format for studying protein-protein interactions. It utilizes a long-lifetime fluorescent donor and a suitable acceptor. When the donor and acceptor are brought into proximity by the interacting proteins, FRET occurs. This assay is particularly useful for confirming hits from primary screens and for determining accurate binding affinities.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for the FP assay.
-
Donor-labeled Protein: Use a GST-tagged MDM2 protein and a terbium (Tb)-labeled anti-GST antibody as the donor pair.
-
Acceptor-labeled Peptide: Use a biotinylated p53 peptide and a streptavidin-d2 conjugate as the acceptor pair.
-
This compound: Prepare as described for the FP assay.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or test compound.
-
Add 18 µL of a pre-mixed solution containing GST-MDM2 and biotinylated p53 peptide (final concentrations, e.g., 5 nM and 10 nM, respectively).
-
Incubate for 30 minutes at room temperature.
-
Add 20 µL of a pre-mixed detection solution containing Tb-labeled anti-GST antibody and streptavidin-d2 (final concentrations as recommended by the manufacturer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader, with a delay time (e.g., 60 µs) to minimize background fluorescence. Read emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is a powerful technique to study protein-protein interactions in a cellular context. This assay can be used to validate the inhibitory effect of this compound on the endogenous or overexpressed MDM2-p53 interaction within cells.
Logical Flow for Inhibitor Validation:
Caption: Logical flow for Co-IP validation of an MDM2-p53 inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., SJSA-1, which has MDM2 amplification and wild-type p53) to ~80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 4-6 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody (or a non-specific IgG as a negative control) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against p53 and MDM2.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Data Interpretation:
-
A decrease in the amount of p53 co-immunoprecipitated with MDM2 in the this compound-treated samples compared to the vehicle control indicates that this compound has disrupted the MDM2-p53 interaction in the cellular environment.
-
Conclusion
This compound is a highly potent and specific inhibitor of the MDM2-p53 interaction, making it an invaluable research tool. The protocols outlined in this document provide a framework for utilizing this compound in a variety of standard binding assays. These methods can be adapted for the screening and characterization of novel inhibitors, as well as for fundamental studies of the p53 signaling pathway. The use of this compound as a reference compound will aid in the standardization of assays and contribute to the development of new cancer therapeutics targeting the MDM2-p53 axis.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Measuring the Binding Kinetics of UNP-6457 to MDM2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a synthetic, neutral nonapeptide that has been identified as a potent inhibitor of the p53-MDM2 protein-protein interaction.[1][2][3][4][5][6] This interaction is a critical regulator of the p53 tumor suppressor pathway, making it a key target in cancer therapy. This compound was discovered through DNA-encoded library technology and has been shown to bind to MDM2 with high affinity, disrupting its interaction with p53.[1][2][3][4] An X-ray co-crystal structure of the this compound-MDM2 complex has revealed the key molecular interactions driving this high-affinity binding.[1][3][4][5] Accurate measurement of the binding kinetics of this compound to MDM2 is crucial for understanding its mechanism of action and for the development of this and similar molecules as potential therapeutics.
This document provides detailed application notes and protocols for measuring the binding kinetics and affinity of this compound to the MDM2 protein. The described techniques include both endpoint and real-time kinetic assays, providing a comprehensive toolkit for characterizing this important interaction.
Data Presentation
The following table summarizes the reported binding affinity of this compound for MDM2, as determined by various immunoassays.
| Compound | Target Protein | Assay Type | Measured Value (IC₅₀) |
| This compound | MDM2 | Fluorescence Polarization (FP) | Approaching 10 nM |
| This compound | MDM2 | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 8.9 nM[1][2][3][4] |
| This compound | MDM4 | Fluorescence Polarization (FP) | 3.3 µM[1] |
Signaling Pathway
The interaction between p53 and MDM2 is a cornerstone of cell cycle control and tumor suppression. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels low in healthy cells. In the presence of cellular stress, this interaction is disrupted, leading to p53 stabilization, cell cycle arrest, and apoptosis. This compound acts by competitively binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for several key techniques used to measure the binding kinetics of this compound to MDM2.
Fluorescence Polarization (FP) Competition Assay
Fluorescence Polarization is a technique used to measure the binding of a small fluorescently labeled molecule to a larger protein. The change in the polarization of fluorescent light upon binding is used to determine the extent of the interaction. In a competition assay format, a known fluorescent ligand for MDM2 is displaced by the unlabeled competitor, this compound.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
MDM2 Protein: Recombinant human MDM2 (residues 2-125) at a stock concentration of 1 mg/mL.
-
Fluorescent Ligand: A fluorescently labeled peptide known to bind MDM2 (e.g., a FAM-labeled p53-derived peptide) at a stock concentration of 1 µM.
-
This compound: Synthesized this compound at a stock concentration of 1 mM in DMSO.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer, starting from 100 µM down to 0.1 nM.
-
In a 384-well, low-volume, black microplate, add 10 µL of assay buffer.
-
Add 5 µL of MDM2 protein to a final concentration of 10 nM.
-
Add 5 µL of the fluorescent ligand to a final concentration of 5 nM.
-
Add 5 µL of the this compound serial dilutions to the wells. Include control wells with no this compound (maximum polarization) and wells with no MDM2 (minimum polarization).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader equipped for FP measurements. Excitation wavelength: 485 nm; Emission wavelength: 520 nm.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive assay that measures the proximity of two molecules. In this assay, a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (e.g., on a ligand) are used. When the molecules are in close proximity, energy transfer occurs, resulting in a FRET signal.
Experimental Workflow:
Caption: Workflow for a Time-Resolved FRET (TR-FRET) competition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for the FP assay.
-
Tagged MDM2 Protein: Recombinant human MDM2 with an affinity tag (e.g., His-tag or GST-tag).
-
Antibody-Donor: A terbium or europium cryptate-labeled antibody against the affinity tag on MDM2.
-
Acceptor-Ligand: A fluorescently labeled (e.g., with d2 or XL665) peptide or small molecule that binds to MDM2.
-
This compound: As described for the FP assay.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well, low-volume, white microplate, add 5 µL of the tagged MDM2 protein to a final concentration of 5 nM.
-
Add 5 µL of the antibody-donor to a final concentration of 1 nM.
-
Add 5 µL of the acceptor-ligand to a final concentration of 25 nM.
-
Add 5 µL of the this compound serial dilutions.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET compatible microplate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the FRET ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response model to determine the IC₅₀.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates).[7] One binding partner is immobilized on a sensor chip, and the other is flowed over the surface.
Protocol:
-
Immobilization:
-
Immobilize recombinant MDM2 protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of 2000-3000 Response Units (RU).
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in SPR running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the MDM2-immobilized surface and a reference flow cell (without MDM2) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the sensor surface between cycles using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction (Kₗ, ΔH, and ΔS).[7]
Protocol:
-
Sample Preparation:
-
Dialyze both the MDM2 protein and this compound into the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.
-
Prepare MDM2 at a concentration of 10-20 µM in the sample cell.
-
Prepare this compound at a concentration of 100-200 µM in the injection syringe.
-
-
Titration:
-
Perform a series of injections of this compound into the MDM2 solution at a constant temperature (e.g., 25°C).
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to MDM2.
-
Fit the data to a suitable binding model to determine the Kₗ, enthalpy of binding (ΔH), and stoichiometry (n).
-
Conclusion
The techniques described in this document provide a robust framework for characterizing the binding of this compound to its target, MDM2. While FP and TR-FRET assays are excellent for high-throughput screening and determining inhibitory potency (IC₅₀), SPR and ITC offer detailed insights into the kinetics and thermodynamics of the interaction. A comprehensive understanding of these binding parameters is essential for the continued development of this compound and other inhibitors of the p53-MDM2 interaction as potential anti-cancer therapeutics.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 7. bio.libretexts.org [bio.libretexts.org]
using UNP-6457 as a chemical probe for MDM2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a novel, potent, and neutral macrocyclic peptide inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4] Discovered through DNA-encoded library screening, this compound offers a valuable tool for researchers studying the MDM2-p53 signaling pathway and for drug development professionals exploring new therapeutic strategies in oncology.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound as a chemical probe for MDM2.
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Inhibition of the MDM2-p53 interaction can restore p53 activity, making it a compelling therapeutic strategy.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its comparison and application in various experimental setups.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Reference |
| MDM2-p53 Interaction | TR-FRET | 8.9 nM | [2] |
| MDM2-p53 Interaction | Fluorescence Polarization | Approaching limit of detection (~10 nM) | [2] |
| MDM4-p53 Interaction | Fluorescence Polarization | 3.30 µM | [2] |
Table 2: Physicochemical and Permeability Properties of this compound
| Property | Assay | Result | Reference |
| Passive Permeability | PAMPA | No passive permeability observed | [2] |
Signaling Pathway and Experimental Workflow Diagrams
MDM2-p53 Signaling Pathway
The diagram below illustrates the central role of the MDM2-p53 interaction in cellular stress response and how inhibitors like this compound can modulate this pathway.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for Assessing the In vitro Stability of UNP-6457
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a synthetic, neutral, macrocyclic nonapeptide that potently inhibits the protein-protein interaction between MDM2 and p53, with an IC50 of 8.9 nM.[1][2][3][4][5] This interaction is a critical regulator of the p53 tumor suppressor pathway, which is often dysregulated in cancer. The development of small molecules like this compound that can restore p53 function by inhibiting MDM2 is a promising therapeutic strategy. An X-ray co-crystal structure of this compound in complex with MDM2 has been determined, providing insight into its binding mode.[1][6]
Early assessment of a drug candidate's stability is crucial for its development. In vitro stability assays provide essential information on a compound's potential liabilities, helping to guide medicinal chemistry efforts and predict its in vivo pharmacokinetic properties.[7][8] This document provides detailed protocols for assessing the in vitro stability of this compound in three key matrices: human liver microsomes, human plasma, and aqueous buffers at various pH values.
Metabolic Stability of this compound in Human Liver Microsomes
Principle
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum being major contributors.[9] Human liver microsomes (HLM) are subcellular fractions that contain these drug-metabolizing enzymes and are a standard in vitro model to assess metabolic stability.[7][8][10] This assay measures the disappearance of this compound over time when incubated with HLM in the presence of the necessary cofactor, NADPH.[9] The rate of disappearance is used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint).[10][11]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][12]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[13]
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[9][13]
-
Thaw the human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[9][14] Keep on ice.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[9][11]
-
Include a negative control without the NADPH regenerating system.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins (e.g., 4000 rpm for 10 minutes).[12]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of this compound in the supernatant by a validated LC-MS/MS method.
-
Data Presentation
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
| Parameter | Value |
| Half-life (t½) | 20 min |
| Intrinsic Clearance (CLint) | 34.7 µL/min/mg |
Stability of this compound in Human Plasma
Principle
Assessing stability in plasma is important to identify compounds susceptible to degradation by plasma enzymes, such as esterases and amidases.[15][16] Instability in plasma can lead to rapid clearance and poor in vivo performance.[15] This assay involves incubating this compound with human plasma and monitoring its concentration over time.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Pooled Human Plasma (heparinized)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Positive control compound (e.g., Propantheline, known to be unstable in plasma)[17]
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock in PBS.
-
-
Incubation:
-
Thaw human plasma at 37°C.
-
Add the plasma to the wells of a 96-well plate.
-
Add the this compound working solution to the plasma to a final concentration of 1 µM.[17]
-
Incubate the plate at 37°C with gentle shaking.[16]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[15][18]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of this compound.
-
Data Presentation
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 15 | 98 |
| 30 | 95 |
| 60 | 92 |
| 120 | 88 |
| Parameter | Value |
| Half-life (t½) | > 120 min |
Aqueous Buffer (pH) Stability of this compound
Principle
The chemical stability of a compound in aqueous solutions at different pH values is a fundamental property that can influence its absorption, formulation, and storage.[19][20] This assay evaluates the degradation of this compound in buffers simulating physiological pH ranges, such as the stomach (acidic) and intestines (neutral to slightly basic).[20]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 2.0, pH 7.4, pH 9.0)
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock in each of the pH buffers to a final concentration of 1-5 µM.[19]
-
-
Incubation:
-
Add the working solutions to the wells of a 96-well plate.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots and quench with an equal volume of acetonitrile.
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.
-
Data Presentation
| Time (hours) | This compound Remaining (%) at pH 2.0 | This compound Remaining (%) at pH 7.4 | This compound Remaining (%) at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 1 | 99 | 100 | 97 |
| 2 | 98 | 99 | 94 |
| 4 | 96 | 99 | 89 |
| 8 | 93 | 98 | 80 |
| 24 | 85 | 96 | 65 |
| Parameter | pH 2.0 | pH 7.4 | pH 9.0 |
| Half-life (t½) | > 24 hours | > 24 hours | ~30 hours |
Visualizations
Caption: Experimental workflow for in vitro stability assessment of this compound.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mercell.com [mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
methods for solubilizing UNP-6457 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNP-6457 is a novel, neutral, synthetic macrocyclic nonapeptide that has been identified as a potent inhibitor of the MDM2-p53 protein-protein interaction, with an impressive IC50 of 8.9 nM.[1][2][3][4] By disrupting the binding of MDM2 to p53, this compound can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3] Its favorable physicochemical properties, including a low molecular weight and total polar surface area (TPSA), suggest potential for passive cell permeability and oral bioavailability.[1][2][3][4]
These application notes provide recommended procedures for the solubilization and handling of this compound for in vitro and cell-based experiments. The provided protocols are based on the general properties of macrocyclic peptides and common laboratory practices, as specific solubility data for this compound is not publicly available.
Physicochemical Properties and Solubility Considerations
While specific quantitative solubility data for this compound has not been published, its characterization as a "neutral" macrocyclic peptide with a low number of hydrogen bond donors and acceptors suggests it is likely to have moderate to poor aqueous solubility.[1][2][3][4][5] The presence of multiple aromatic and aliphatic residues contributes to its hydrophobic nature.[1]
Therefore, initial solubilization attempts should focus on organic solvents, followed by dilution into aqueous buffers.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to prepare high-concentration stock solutions in an appropriate organic solvent, which can then be diluted to the final desired concentration in the experimental buffer.
Recommended Solubilization Protocol for this compound
This protocol outlines a general procedure for preparing a stock solution of this compound and subsequent working solutions for various experimental assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and there is no visible precipitate.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Table 1: Preparation of this compound Stock Solution
| Parameter | Value |
| Compound | This compound |
| Recommended Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
Experimental Protocols
Preparation of Working Solutions for Biochemical Assays (e.g., TR-FRET)
Objective: To prepare serial dilutions of this compound for determining its IC50 value in a biochemical assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (specific to the TR-FRET assay)
-
Sterile microcentrifuge tubes or 96-well plates
Protocol:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM this compound stock solution in the assay buffer. For example, dilute the stock 1:100 to obtain a 100 µM solution. Note: The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Serial Dilutions: Perform serial dilutions of the intermediate solution in the assay buffer to generate a range of concentrations for the dose-response curve.
Preparation of Working Solutions for Cell-Based Assays (e.g., Cell Viability)
Objective: To prepare this compound solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Pre-warming: Warm the complete cell culture medium to 37°C.
-
Dilution: Directly dilute the 10 mM this compound stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing and to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤0.5%).
-
Treatment: Immediately add the this compound-containing medium to the cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for its experimental validation.
Caption: Targeted signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Summary and Conclusion
This compound is a promising therapeutic lead that potently targets the MDM2-p53 interaction.[1][2] While specific experimental protocols for its solubilization are not yet widely published, the recommendations provided in these application notes, based on the known properties of similar macrocyclic peptides, offer a starting point for researchers. It is advised to perform small-scale solubility tests to determine the optimal conditions for specific experimental setups. The provided diagrams of the signaling pathway and a general experimental workflow should aid in the planning and execution of studies involving this compound.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. wuxibiology.com [wuxibiology.com]
Troubleshooting & Optimization
Technical Support Center: Improving Cell Permeability of UNP-6457
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of the investigational compound UNP-6457.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
This compound is a potent, ATP-competitive kinase inhibitor. For this compound to be effective, it must cross the cell membrane to reach its cytosolic target. Poor cell permeability is a common reason for the failure of promising drug candidates, as it prevents the compound from reaching the necessary intracellular concentrations to exert its therapeutic effect.
Q2: What are the common causes of poor cell permeability for a small molecule like this compound?
Several physicochemical properties can contribute to poor cell permeability. These include:
-
High Polarity: A large polar surface area can hinder a molecule's ability to pass through the lipid bilayer of the cell membrane.
-
Low Lipophilicity: The compound may not be soluble enough in the lipid environment of the cell membrane.
-
High Molecular Weight: Larger molecules generally have more difficulty diffusing across the cell membrane.
-
Charge: Molecules that are charged at physiological pH typically exhibit lower permeability.
-
Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its net intracellular concentration.[1][2]
Q3: How can I measure the cell permeability of this compound in the lab?
There are several standard in vitro assays to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse through a lipid-infused artificial membrane.[3][4] It is a useful tool for predicting passive transcellular permeability.
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer mimicking the intestinal epithelium.[5][6] It provides information on both passive and active transport mechanisms, including the potential for efflux.[5]
Q4: My PAMPA results for this compound are good, but the Caco-2 assay shows low permeability. What does this suggest?
This discrepancy often indicates that this compound is a substrate for active efflux transporters.[4] The PAMPA model only assesses passive diffusion, while the Caco-2 cell monolayer expresses efflux pumps like P-glycoprotein (P-gp).[5] These transporters actively pump the compound out of the cell, leading to low apparent permeability in the Caco-2 assay.
Q5: How can I confirm if this compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
To confirm if this compound is a P-gp substrate, you can perform a bi-directional Caco-2 assay.[7] In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[6][7] This experiment can also be conducted in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio with the inhibitor present further confirms that this compound is a P-gp substrate.[6]
Troubleshooting Guide for Low Permeability of this compound
This guide provides a systematic approach to diagnosing and addressing low permeability results in your experiments with this compound.
dot
Caption: A logical troubleshooting workflow for addressing low cell permeability.
Data Presentation: Permeability Assay Results
The following tables summarize hypothetical permeability data for this compound and control compounds.
Table 1: PAMPA Results for this compound and Analogs
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Atenolol (Low Control) | 0.5 ± 0.1 | Low |
| Propranolol (High Control) | 25.2 ± 2.1 | High |
| This compound | 1.8 ± 0.3 | Low-Moderate |
| This compound-Analog A | 8.5 ± 0.9 | Moderate |
| This compound-Analog B | 0.2 ± 0.05 | Low |
Table 2: Bi-directional Caco-2 Assay Results for this compound
| Compound | Papp A→B (x 10⁻⁶ cm/s) | Papp B→A (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Propranolol (Low Efflux) | 22.5 ± 1.9 | 24.1 ± 2.5 | 1.1 | High |
| Digoxin (High Efflux) | 0.3 ± 0.1 | 9.8 ± 1.2 | 32.7 | Low (Efflux Substrate) |
| This compound | 0.9 ± 0.2 | 5.5 ± 0.8 | 6.1 | Low (Efflux Substrate) |
| This compound + Verapamil | 3.2 ± 0.5 | 4.1 ± 0.6 | 1.3 | Moderate |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for assessing the passive permeability of this compound.
-
Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).[8] Allow the solvent to evaporate completely.
-
Prepare Compound Solutions: Dissolve this compound and control compounds in a suitable buffer (e.g., PBS, pH 7.4) with a minimal amount of co-solvent (e.g., DMSO) to ensure solubility.
-
Load the Plates: Add the compound solution to the donor wells and fresh buffer to the acceptor plate wells.[8]
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[9]
-
Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
dot
Caption: A typical experimental workflow for the PAMPA permeability assay.
Bi-directional Caco-2 Permeability Assay
This protocol provides a standard methodology for assessing both passive and active transport of this compound across a Caco-2 cell monolayer.
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the apical side of Transwell™ inserts and culture for 18-22 days to allow for differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.[6]
-
Prepare Dosing Solutions: Dissolve this compound and control compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For efflux inhibition experiments, prepare a dosing solution containing a known P-gp inhibitor like verapamil.
-
Perform Transport Experiment:
-
A→B Transport: Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
B→A Transport: Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[11]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Sample Analysis and Calculation: Analyze the concentration of this compound in all samples by LC-MS/MS. Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio (ER).[7]
Signaling Pathways and Transport Mechanisms
Understanding the mechanisms of cell permeability is crucial for interpreting experimental results.
dot
Caption: Mechanisms of this compound transport across the cell membrane.
References
- 1. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. enamine.net [enamine.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
troubleshooting UNP-6457 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential insolubility issues with UNP-6457.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a neutral nonapeptide that has been identified as a potent inhibitor of the MDM2-p53 protein-protein interaction, with an IC50 of 8.9 nM.[1][2][3][4] It is a synthetic macrocyclic peptide discovered using DNA-encoded libraries.[1][2][3] X-ray crystal structures show that this compound binds to the hydrophobic cleft of MDM2, mimicking the binding of the p53 tumor suppressor.[1][2][3] Its neutral charge and macrocyclic nature are features designed to improve cell permeability and pharmacokinetic properties.[1][2][3]
Q2: I am experiencing difficulty dissolving this compound. What are the first steps I should take?
If you are encountering insolubility with this compound, it is recommended to first perform a solubility test on a small portion of the lyophilized peptide before attempting to dissolve the entire sample. This will help determine the optimal solvent and conditions without risking the entire batch.
Q3: What solvents are recommended for dissolving this compound?
For initial attempts, sterile water or common biological buffers such as phosphate-buffered saline (PBS) should be tested. If insolubility persists, organic solvents may be necessary. Dimethyl sulfoxide (B87167) (DMSO) is a strong solvent for many hydrophobic peptides.[5] Dimethylformamide (DMF) is another good alternative, especially if the peptide contains residues prone to oxidation in DMSO.[5][6] When using organic solvents, it is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent before slowly adding it to the aqueous buffer with gentle vortexing.[5] Always consider the compatibility of the organic solvent with your downstream biological assays, as high concentrations can be cytotoxic or interfere with results.[5][7]
Q4: Can adjusting the pH of the solution help with solubility?
Yes, the solubility of peptides is highly dependent on the pH of the solution.[8] Although this compound is described as a neutral peptide, its solubility may still be influenced by pH. For peptides with acidic or basic residues, adjusting the pH away from the isoelectric point can increase the net charge and enhance solubility. For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) may be beneficial, while for acidic peptides, a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used.[5][8][9]
Q5: Are there other techniques I can try if this compound remains insoluble?
If standard solvent and pH adjustments are insufficient, several other methods can be employed:
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[5] It is advisable to sonicate in short bursts on ice to prevent sample heating and potential degradation.[5]
-
Gentle Heating: Carefully warming the solution (e.g., to <40°C) can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.[9]
-
Chaotropic Agents: As a last resort for highly insoluble peptides, denaturing agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea can be used.[5] However, these agents will denature proteins and are generally not compatible with cell-based assays or functional studies.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving insolubility issues with this compound.
Initial Assessment and Solubility Testing
Before attempting to solubilize the entire sample of this compound, it is crucial to perform a small-scale solubility test. This will help identify the most effective solvent and conditions.
Experimental Protocol: Small-Scale Solubility Test
-
Aliquot a small, known amount of lyophilized this compound (e.g., 0.1 mg) into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 10 µL) of a different solvent to be tested (e.g., water, PBS, DMSO, DMF).
-
Gently vortex or agitate the vials.[5]
-
Observe for dissolution. If the peptide dissolves, proceed to dilute with your aqueous buffer to the desired final concentration.
-
If the peptide does not dissolve, proceed with the troubleshooting steps outlined below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
Data Presentation
While specific solubility data for this compound is not publicly available, researchers should meticulously document their findings. The following tables provide a template for recording experimental solubility data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration Tested (mg/mL) | Observation |
| Sterile Water | 1 | Insoluble |
| PBS (pH 7.4) | 1 | Partially Soluble |
| DMSO | 10 | Soluble |
| DMF | 10 | Soluble |
| 10% Acetic Acid | 1 | Partially Soluble |
Table 2: Effect of Additives on this compound Solubility in PBS
| Additive | Final Concentration | Observation |
| DMSO | 1% (v/v) | Soluble |
| Glycerol | 5% (v/v) | Partially Soluble |
| Tween-20 | 0.05% (v/v) | Soluble with slight cloudiness |
Detailed Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Solvent
This protocol describes the recommended method for dissolving hydrophobic peptides like this compound using an organic solvent for use in aqueous biological assays.
-
Preparation:
-
Bring the lyophilized this compound and the chosen organic solvent (e.g., high-purity DMSO or DMF) to room temperature.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and chill it on ice.
-
-
Dissolution in Organic Solvent:
-
Add a minimal volume of the organic solvent to the lyophilized this compound to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex gently until the peptide is completely dissolved. Ensure there are no visible particles.
-
-
Dilution into Aqueous Buffer:
-
While gently vortexing the cold aqueous buffer, slowly add the concentrated this compound stock solution dropwise to achieve the desired final concentration.[5]
-
Note: Adding the aqueous buffer to the organic solvent stock is not recommended as it may cause the peptide to precipitate.
-
-
Final Preparation:
-
Once the desired concentration is reached, continue to mix for a few minutes.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
If precipitation occurs, you may need to try a lower final concentration or a different co-solvent system.
-
Protocol 2: Solubilization using Sonication
This protocol should be used if aggregation is suspected to be the cause of insolubility.
-
Initial Suspension:
-
Add the desired aqueous or organic/aqueous co-solvent to the lyophilized this compound.
-
Vortex gently to create a suspension.
-
-
Sonication:
-
Place the vial containing the suspension in a bath sonicator filled with ice-cold water.
-
Sonicate in short bursts of 1-2 minutes, followed by a 1-minute rest on ice to prevent overheating.[5]
-
Repeat this cycle 3-5 times.
-
-
Assessment:
-
After sonication, visually inspect the solution for clarity.
-
If the peptide has dissolved, the solution is ready for use. If not, other methods may need to be considered.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the MDM2-p53 interaction by this compound.
Caption: General experimental workflow for an in vitro this compound activity assay.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing UNP-6457 Concentration in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of UNP-6457 in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a neutral nonapeptide that functions as a potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] In many cancer types with wild-type p53, the oncoprotein MDM2 is overexpressed and binds to p53, leading to its degradation.[6] By disrupting the MDM2-p53 interaction, this compound is designed to stabilize p53, allowing it to accumulate and trigger downstream pathways that can lead to cell cycle arrest and apoptosis.[6]
Q2: I have the biochemical IC50 for this compound (8.9 nM). What concentration should I start with for my cell-based assay?
A2: The optimal concentration for a cell-based assay is often significantly higher than the biochemical IC50 value due to factors like cell permeability, stability in culture media, and intracellular target engagement.[7] A good starting point for a dose-response experiment is a wide logarithmic dilution series, for example, from 1 nM to 100 µM.[7] This broad range will help you identify an effective concentration window for your specific cell line and assay.
Q3: How should I prepare and store stock solutions of this compound?
A3: While specific solubility data for this compound is not publicly available, peptides and small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8][9] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8][9] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[8][9]
Q4: Which type of cell lines are most suitable for experiments with this compound?
A4: Since this compound's primary mechanism of action is the stabilization of p53, cell lines with a wild-type p53 status are the most appropriate for studying its on-target effects.[8][9][10] The efficacy of MDM2 inhibitors is significantly reduced in cell lines with mutated or null p53.[8][9] It is also beneficial to use cell lines where MDM2 is known to be overexpressed.
Troubleshooting Guides
Issue 1: I am observing high cytotoxicity even at low concentrations of this compound.
-
Possible Cause: The compound may have off-target effects or your cell line may be particularly sensitive.
-
Solution:
-
Perform a detailed cytotoxicity assay: Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to determine the precise concentration at which toxicity occurs.
-
Shorten the incubation time: The cytotoxic effect may be time-dependent. Try a shorter treatment duration (e.g., 6, 12, or 24 hours).
-
Include a p53-null cell line: As a control, test the compound on a p53-null cell line. If you still observe high cytotoxicity, it is more likely due to off-target effects.
-
Issue 2: I am not observing any effect on cell viability or downstream p53 targets.
-
Possible Cause 1: Insufficient concentration or incubation time.
-
Solution: Increase the concentration range of this compound in your dose-response experiment. Also, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing an effect.[7]
-
-
Possible Cause 2: Poor cell permeability.
-
Solution: While not ideal, you can try using a cell-penetrating peptide enhancer, although this may introduce its own artifacts. The long-term solution would be to use a more permeable analog of this compound if one becomes available.
-
-
Possible Cause 3: Inappropriate cell line.
-
Solution: Confirm that your cell line has wild-type p53 and that the p53 pathway is functional.[8][9] You can treat your cells with a known DNA-damaging agent like doxorubicin (B1662922) as a positive control to ensure p53 can be stabilized and activated.
-
-
Possible Cause 4: Compound instability.
-
Solution: Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.[9]
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile of this compound using an MTT Assay
This protocol will help establish the concentration range of this compound that is toxic to your cells.
Methodology:
-
Cell Seeding: Seed your p53 wild-type cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: Confirming On-Target Activity by Western Blotting for p53 and Downstream Targets
This protocol verifies that this compound stabilizes p53 and activates its downstream signaling pathway.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of this compound concentrations (determined from the cytotoxicity assay to be sub-toxic to moderately toxic) and a vehicle control for the optimal duration determined in a time-course experiment (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the protein bands using an ECL substrate and an imaging system.[8][9]
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the fold change in protein expression relative to the vehicle control.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in a p53 Wild-Type Cancer Cell Line (e.g., MCF-7) after 48-hour treatment.
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.01 | 1.22 | 0.07 | 97.6% |
| 0.1 | 1.15 | 0.09 | 92.0% |
| 1 | 0.98 | 0.06 | 78.4% |
| 5 | 0.65 | 0.05 | 52.0% |
| 10 | 0.45 | 0.04 | 36.0% |
| 25 | 0.21 | 0.03 | 16.8% |
| 50 | 0.12 | 0.02 | 9.6% |
| 100 | 0.08 | 0.02 | 6.4% |
Table 2: Summary of Western Blot Analysis of p53 and Downstream Targets after 24-hour Treatment with this compound.
| Treatment | p53 Fold Change (vs. Vehicle) | p21 Fold Change (vs. Vehicle) | PUMA Fold Change (vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 2.1 | 1.8 |
| This compound (5 µM) | 4.8 | 4.2 | 3.5 |
| This compound (10 µM) | 6.2 | 5.8 | 4.9 |
Visualizations
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting lack of this compound effect.
References
- 1. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. benchchem.com [benchchem.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PAMPA Assay Limitations for Novel Compounds like UNP-6457
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of the Parallel Artificial Membrane Permeability Assay (PAMPA) when evaluating novel compounds such as UNP-6457.
Troubleshooting Guide
Users encountering unexpected or inconsistent results with this compound in the PAMPA assay can consult the following troubleshooting guide. The guide is structured to address common issues systematically.
Issue 1: Low Permeability (Pe) Value for this compound
If this compound exhibits an unexpectedly low effective permeability (Pe) value, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Expected Outcome |
| Poor Aqueous Solubility of this compound | Increase the solubility of this compound in the donor well by using co-solvents (e.g., DMSO, ethanol) or other solubilizing agents.[1][2] It is crucial to ensure the final solvent concentration does not compromise the integrity of the artificial membrane. | An increase in the concentration of this compound in the acceptor well, leading to a more accurate Pe value. |
| Ionization of this compound | Adjust the pH of the buffer in the donor and acceptor wells to favor the neutral species of this compound, as ionized molecules generally have lower permeability.[3][4] | Enhanced permeability due to an increased fraction of the non-ionized, more lipophilic form of the compound. |
| High Lipophilicity Leading to Membrane Retention | After the assay, quantify the amount of this compound retained in the artificial membrane. If retention is high, consider using a different lipid composition for the membrane that may reduce this effect. | A more accurate mass balance calculation, providing a clearer picture of the compound's true permeability. |
| Influence of the Unstirred Water Layer (UWL) | For highly lipophilic compounds, the UWL can be the rate-limiting step for permeation.[1][5][6] Introduce or increase stirring/agitation during the incubation period to reduce the thickness of the UWL. | An increased apparent permeability for lipophilic compounds, as the diffusion barrier of the UWL is minimized. |
Issue 2: High Variability in Permeability Results for this compound
High variability between replicate wells or experiments can obscure the true permeability of this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Membrane Formation | Ensure the lipid solution is completely dissolved and evenly applied to the filter support. Sonication of the lipid solution is recommended. | More consistent and reproducible permeability values across all wells. |
| Well-to-Well Contamination | Be cautious during the setup and separation of the donor and acceptor plates to prevent cross-contamination. | Reduced variability and more reliable data. |
| Compound Precipitation | Visually inspect the donor wells for any signs of precipitation of this compound during the incubation. If precipitation is observed, reduce the initial concentration or improve solubilization. | Consistent and accurate permeability measurements. |
| Inconsistent Incubation Conditions | Ensure a consistent incubation time and temperature for all experiments.[3] Use a humidity chamber to prevent evaporation from the wells.[7] | Improved day-to-day and plate-to-plate reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the PAMPA assay and what is it used for?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro method used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[8] It measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment.
Q2: What are the main limitations of the PAMPA assay?
The primary limitation of the PAMPA assay is that it only measures passive transcellular permeability.[3][4] It does not account for active transport processes (uptake or efflux) or paracellular transport, which can be significant for certain compounds.[3][9] Additionally, factors like a compound's solubility, its interaction with the artificial membrane, and the unstirred water layer can affect the accuracy of the results.[1][10]
Q3: How do I choose the right lipid membrane for my compound?
The composition of the artificial membrane is critical for mimicking the specific biological barrier of interest.[5] Different lipid compositions are used to simulate various barriers, such as the gastrointestinal tract (GIT-PAMPA), the blood-brain barrier (BBB-PAMPA), or the skin (Skin-PAMPA).[4][11] For a novel compound like this compound, it may be beneficial to screen different lipid compositions to find the one that provides the best correlation with other permeability data, if available.
Q4: How can I be sure the artificial membrane is intact during the experiment?
The integrity of the artificial membrane can be assessed by co-incubating a low-permeability marker compound, such as Lucifer Yellow, with your test compound.[3] If significant amounts of the marker are detected in the acceptor well, it may indicate a breach in the membrane.
Q5: My compound, this compound, is poorly soluble. How can I test it in the PAMPA assay?
For poorly soluble compounds, it is often necessary to use co-solvents like DMSO in the donor solution to achieve a sufficient concentration.[1] However, the concentration of the organic solvent should be kept low (typically ≤1-5%) to avoid damaging the artificial lipid membrane.[1] Alternatively, other solubilizing agents can be explored.[2]
Q6: What is the "unstirred water layer" and how does it affect my results?
The unstirred water layer (UWL) is a thin layer of static aqueous solution adjacent to both sides of the lipid membrane.[6] For highly permeable and lipophilic compounds, the diffusion through this layer can be the slowest step, leading to an underestimation of their true permeability.[5][6] Stirring or shaking the plates during incubation can help to reduce the thickness of the UWL.[6]
Q7: How do I interpret the permeability (Pe) values from the PAMPA assay?
The effective permeability (Pe) is typically reported in cm/s. Compounds can be classified as having low, medium, or high permeability based on their Pe values. While specific thresholds can vary between laboratories and assay conditions, generally, compounds with a Pe > 1.5 x 10⁻⁶ cm/s are considered to have high permeability.[3][4] It is often most useful to rank order compounds by their Pe values or to use the assay to flag compounds with potentially problematic permeability.
Experimental Protocols
A standard PAMPA protocol is outlined below. Note that specific parameters may need to be optimized for this compound.
Materials:
-
96-well PAMPA "sandwich" plates (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., 1% L-α-phosphatidylcholine in dodecane)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV/Vis spectrophotometer or LC-MS/MS for analysis[3]
Protocol:
-
Membrane Coating: Apply 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the lipid to impregnate the membrane for at least 5 minutes.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare Donor Solutions: Prepare the donor solution of this compound at the desired concentration (e.g., 100 µM) in PBS. Ensure the final DMSO concentration is low (e.g., 1%).
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[3][12] Agitation may be applied to reduce the UWL effect.
-
Disassemble and Sample: After incubation, separate the donor and acceptor plates.
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[4]
Visualizations
Below are diagrams illustrating key workflows and concepts related to the PAMPA assay.
Caption: A typical experimental workflow for the PAMPA assay.
References
- 1. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PAMPA | Evotec [evotec.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 9. mdpi.com [mdpi.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 11. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
Technical Support Center: Enhancing the In Vivo Stability of UNP-6457
This technical support guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to enhance the in vivo stability of the therapeutic peptide UNP-6457. The content is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo stability of therapeutic peptides like this compound?
Therapeutic peptides often exhibit low in vivo stability due to two main factors:
-
Enzymatic Degradation: Peptides are susceptible to cleavage by proteolytic enzymes (peptidases and proteases) that are abundant in the gastrointestinal tract, blood, and various tissues.[1][2] These enzymes recognize and hydrolyze specific peptide bonds, leading to rapid degradation of the active molecule.[3]
-
Rapid Clearance: Small peptides are often quickly cleared from circulation through renal filtration by the kidneys.[3][4] Their small molecular size allows them to be easily filtered through the glomeruli, resulting in a short circulating half-life.[3]
Q2: What are the common chemical degradation pathways for peptides in vivo?
Beyond enzymatic cleavage, peptides can undergo several chemical modifications in vivo that compromise their structure and function. Key pathways include:
-
Hydrolysis: The cleavage of peptide bonds by water, which can be catalyzed by acidic or basic conditions.[5][6] Sequences containing aspartic acid (Asp) are particularly susceptible.
-
Deamidation: The removal of an amide group from asparagine (Asn) or glutamine (Gln) residues.[5] This introduces a negative charge and can alter the peptide's conformation and activity.[3]
-
Oxidation: The reaction of certain amino acid side chains, most commonly methionine (Met) and cysteine (Cys), with oxygen.[5] This can lead to a loss of biological activity.
-
Disulfide Bond Exchange: The rearrangement of disulfide bonds in peptides containing multiple cysteine residues, which can alter the peptide's three-dimensional structure.[5]
Q3: What are the main strategies to improve the in vivo stability of this compound?
Several strategies can be employed to protect this compound from degradation and clearance. These can be broadly categorized as structural modifications and formulation approaches.
Structural Modification Strategies:
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids or other unnatural amino acids at sites susceptible to enzymatic cleavage can prevent recognition by proteases.[][8]
-
Terminal Modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can block degradation by exopeptidases.[9]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which reduces renal clearance and provides a steric shield against enzymatic degradation.[4][10][11]
-
Lipidation: Conjugating a lipid moiety (like a fatty acid) to the peptide promotes binding to serum albumin.[12][13] This complex is too large for renal filtration, significantly extending the peptide's half-life.[14][15]
-
Cyclization: Introducing a covalent bond between the peptide's termini or between a terminus and a side chain creates a more rigid structure that is less accessible to proteases.[2][]
Formulation Strategies:
-
pH Optimization: Selecting an appropriate buffer and optimizing the pH of the formulation can minimize chemical degradation pathways like hydrolysis and deamidation.[16][17][18]
-
Use of Excipients: Incorporating stabilizers, such as polyols or co-solvents, into the aqueous formulation can help maintain the peptide's native conformation and reduce degradation.[16][19]
-
Novel Drug Delivery Systems (NDDS): Encapsulating the peptide in systems like lipid-based nanoparticles can protect it from the harsh in vivo environment.[2]
Q4: How do I choose the best stabilization strategy for this compound?
The optimal strategy depends on the specific properties of this compound, including its sequence, structure, mechanism of action, and primary degradation pathways. A systematic approach is recommended:
-
Identify Liabilities: First, determine the primary reasons for instability. Is it rapid renal clearance, or is there a specific site of enzymatic cleavage? In vitro stability assays in plasma and with specific peptidases can identify cleavage sites.
-
Evaluate Modification Sites: Analyze the peptide's structure to identify potential modification sites (e.g., N/C-termini, Lys, Cys residues) that are not critical for its biological activity.
-
Select and Screen Strategies: Based on the liabilities, select a few promising strategies. For example, if renal clearance is the main issue, PEGylation or lipidation would be logical choices. If a specific cleavage site is identified, site-directed amino acid substitution may be sufficient.
-
Synthesize and Test Analogs: Create a small library of modified this compound analogs and test them in parallel for both stability (in vitro plasma stability assay) and biological activity (receptor binding or cell-based functional assay).
-
In Vivo Evaluation: Select the most promising candidates from in vitro screening for pharmacokinetic (PK) studies in an animal model to confirm improved half-life.
Troubleshooting Guides
Problem: My unmodified this compound shows rapid clearance (<10 minutes) in initial pharmacokinetic (PK) studies. What should I investigate first?
Answer: Rapid clearance of a small peptide is typically due to renal filtration. The primary goal is to increase the effective molecular size of this compound.
Recommended Actions:
-
PEGylation: Covalently attach a PEG chain (e.g., 20-40 kDa) to this compound.[4] This will significantly increase its hydrodynamic radius, preventing it from being filtered by the kidneys.[11]
-
Lipidation: Conjugate a fatty acid (e.g., palmitic acid) to a suitable amino acid on this compound.[12] This will enable reversible binding to serum albumin, which has a half-life of about 19 days, thereby avoiding renal clearance.[13]
-
Initial Screening: Compare the in vivo half-life of the PEGylated and lipidated analogs to determine which strategy is more effective for this compound.
Problem: I observe >90% degradation of this compound within one hour in an in vitro plasma stability assay. How can I identify and block the cleavage sites?
Answer: This level of degradation points to high susceptibility to plasma proteases. The key is to identify the cleavage site(s) and make targeted modifications.
Recommended Actions:
-
Identify Cleavage Products: Analyze the degraded sample using LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weights of the degradation fragments.[2] This will allow you to pinpoint the exact peptide bond(s) being cleaved.
-
Site-Specific Amino Acid Substitution: Once the cleavage site is known (e.g., between Arg5-Ser6), replace one of the flanking amino acids with a non-natural residue. For instance, substituting the L-amino acid with its D-enantiomer can effectively block protease recognition.[8]
-
Peptide Cyclization: If multiple cleavage sites exist or if amino acid substitution compromises activity, consider cyclization. Creating a head-to-tail or side-chain-to-terminus cyclic peptide can make the backbone less accessible to proteases.[2]
Problem: PEGylation of this compound extended its half-life, but completely abolished its biological activity. What went wrong?
Answer: This common issue, known as "PEG shielding," occurs when the PEG chain sterically hinders the peptide's active site, preventing it from binding to its target receptor.
Recommended Actions:
-
Site-Specific PEGylation: The location of PEG attachment is critical.[11] If you performed random PEGylation (e.g., on lysine (B10760008) residues), you may have modified a residue essential for activity. Redesign the synthesis to attach the PEG chain at a site distal to the active domain, such as the N- or C-terminus.
-
Change PEG Size/Structure: The size and shape of the PEG molecule matter. Try using a smaller PEG chain (e.g., 10 kDa instead of 40 kDa) or a branched PEG, which may have a different shielding profile.
-
Use a Linker: Introduce a biodegradable or long, flexible linker between the peptide and the PEG chain. A weak linkage can be designed to hydrolyze slowly in vivo, releasing the fully active peptide over time (a pro-drug approach).[11]
Problem: My lipidated this compound analog shows poor aqueous solubility and forms aggregates. How can I address this?
Answer: Lipidation significantly increases the hydrophobicity of a peptide, which can lead to solubility and aggregation issues.[14][15]
Recommended Actions:
-
Optimize the Linker: The spacer connecting the fatty acid to the peptide is crucial. Incorporate a short, hydrophilic spacer (e.g., containing small PEG units or charged amino acids like glutamic acid) between the peptide and the lipid moiety.[12] This can significantly improve the overall solubility of the conjugate.
-
Adjust Lipidation Site: The position of the lipid chain can influence aggregation. If possible, test lipidation at different positions on the peptide sequence.
-
Formulation Development: Address solubility through formulation. This can include optimizing the solution pH to maximize the peptide's net charge, or including solubility-enhancing excipients in the buffer.[16][17]
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Modified this compound Analogs
This table summarizes hypothetical pharmacokinetic data following intravenous administration of various this compound analogs in a rat model.
| Compound | Modification Strategy | Half-Life (t½, hours) | Volume of Distribution (Vd, L/kg) | Clearance (CL, L/h/kg) |
| This compound | None (Unmodified) | 0.15 | 0.5 | 2.31 |
| This compound-PEG | 20 kDa PEG at C-terminus | 18.5 | 0.1 | 0.004 |
| This compound-LIP | C16 Fatty Acid at Lys10 | 25.2 | 0.08 | 0.002 |
| This compound-D-Ala | D-Alanine at position 7 | 1.5 | 0.4 | 0.18 |
Table 2: In Vitro Plasma Stability of this compound Analogs
This table shows the percentage of intact peptide remaining after incubation in human plasma at 37°C.
| Compound | % Intact at 1 hour | % Intact at 4 hours | % Intact at 24 hours |
| This compound | 8% | <1% | <1% |
| This compound-PEG | 98% | 95% | 88% |
| This compound-LIP | 99% | 97% | 92% |
| This compound-D-Ala | 92% | 75% | 45% |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol assesses the stability of a peptide against enzymatic degradation in plasma.[1]
-
Preparation: Thaw human plasma (with anticoagulant like EDTA) at 37°C. Prepare a stock solution of this compound at 1 mg/mL in an appropriate buffer.
-
Incubation: Add the peptide stock solution to the pre-warmed plasma to a final concentration of 10 µg/mL. Vortex gently to mix. Incubate the mixture in a water bath at 37°C.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a precipitation agent, such as 3 volumes of ice-cold acetonitrile.[20] Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the quenched sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments. Analyze the supernatant by RP-HPLC or LC-MS to quantify the percentage of intact peptide remaining relative to the T=0 time point.[20]
Protocol 2: Site-Specific PEGylation of a Peptide via a C-terminal Cysteine
This protocol describes the conjugation of a maleimide-activated PEG to a unique C-terminal cysteine residue.
-
Peptide Synthesis: Synthesize the this compound peptide with a unique cysteine residue added at the C-terminus. Ensure all other cysteine residues in the native sequence are replaced or protected.
-
Peptide Dissolution: Dissolve the purified peptide in a conjugation buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation).
-
PEG Activation: Use a commercially available maleimide-activated PEG (mPEG-Mal). Dissolve the mPEG-Mal in the same conjugation buffer immediately before use.
-
Conjugation Reaction: Add the mPEG-Mal solution to the peptide solution at a molar ratio of 1.2:1 (PEG:peptide). Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The maleimide (B117702) group will specifically react with the sulfhydryl group of the cysteine.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol, to react with any excess mPEG-Mal.
-
Purification: Purify the resulting PEGylated peptide from unreacted peptide and excess PEG using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Confirm the identity and purity of the final product using SDS-PAGE (to observe the increase in molecular weight) and MALDI-TOF mass spectrometry.[2]
Protocol 3: Lipidation of a Peptide at a Lysine Residue
This protocol describes the conjugation of an activated fatty acid to the ε-amino group of a lysine residue.
-
Peptide and Reagent Preparation: Synthesize this compound, ensuring a single lysine residue is available for conjugation at the desired position. Dissolve the peptide in a non-aqueous solvent like DMF or DMSO.
-
Fatty Acid Activation: Activate the carboxylic acid group of the fatty acid (e.g., palmitic acid) using a standard coupling agent like N-hydroxysuccinimide (NHS) to form a fatty acid-NHS ester.
-
Conjugation Reaction: Add the fatty acid-NHS ester to the peptide solution in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically run at a 1.5:1 molar excess of the fatty acid-NHS ester. Allow the reaction to proceed for 4-6 hours at room temperature.
-
Purification: Once the reaction is complete, purify the lipidated peptide using reverse-phase HPLC (RP-HPLC). The increased hydrophobicity of the lipidated product will result in a longer retention time compared to the unreacted peptide.
-
Characterization: Verify the successful conjugation and determine the molecular weight of the final product using LC-MS or MALDI-TOF mass spectrometry.
Visualizations
Caption: Major In Vivo Degradation Pathways for Peptides.
Caption: Workflow for Selecting a Peptide Stabilization Strategy.
Caption: Mechanism of PEGylation to Enhance Peptide Stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. biocompare.com [biocompare.com]
- 12. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidation based Half-Life Extension Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 14. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 18. research.rug.nl [research.rug.nl]
- 19. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of UNP-6457 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of UNP-6457, a potent neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction (IC50 of 8.9 nM).[1][2][3] While specific off-target effects of this compound are not extensively documented in publicly available literature, this guide offers a framework for identifying and mitigating potential unintended activities based on general principles of small molecule and peptide inhibitor development.
Troubleshooting Guide: Addressing Off-Target Effects
This guide is presented in a question-and-answer format to directly address common issues that may arise during experiments with this compound.
Q1: My phenotypic observations (e.g., cytotoxicity, altered cell morphology) are inconsistent with the known function of MDM2-p53 inhibition. How can I determine if these are off-target effects?
Possible Cause: The observed phenotype may be due to this compound interacting with unintended cellular targets.
Suggested Action:
-
Orthogonal Target Engagement Assays: Confirm that this compound is engaging MDM2 at the concentrations showing the unexpected phenotype. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.[4]
-
Dose-Response Analysis: Carefully titrate this compound and correlate the dose-response curve of the unexpected phenotype with the dose-response of on-target MDM2-p53 inhibition. A significant divergence may suggest off-target activity.
-
"Rescue" Experiments: A critical experiment to confirm on-target effects is to "rescue" the phenotype.[4] This can be achieved by overexpressing a form of MDM2 that does not bind this compound but retains its function. If the phenotype is reversed, it strongly suggests the effect is on-target.
-
Use of a Structurally Unrelated MDM2 Inhibitor: Compare the phenotype induced by this compound with that of a structurally different MDM2 inhibitor.[4] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Test in p53-null cell lines: Since the primary target of this compound is the MDM2-p53 interaction, its effects should be dependent on the presence of wild-type p53.[5][6] Observing the same phenotype in p53-null cells would be strong evidence of an off-target effect.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific cell cycle arrest. What could be the cause?
Possible Cause: High concentrations of any small molecule can lead to off-target cytotoxicity. MDM2 inhibitors are also known to cause on-target toxicities in normal cells, such as gastrointestinal and bone marrow toxicities, due to p53 stabilization.[7]
Suggested Action:
-
Validate with Multiple Cytotoxicity Assays: Use assays with different endpoints to rule out assay-specific interference. For example, compare a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., Trypan Blue exclusion).[8]
-
Assay Interference Control: In a cell-free system, incubate this compound with your assay reagents to check for direct chemical reactivity.[8]
-
Panel of Cell Lines: Test the cytotoxic effects of this compound across a panel of cell lines with different genetic backgrounds to identify cell-type-specific sensitivities.[8]
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target side effects of inhibiting the MDM2-p53 interaction?
Inhibition of the MDM2-p53 interaction is designed to reactivate p53, which can lead to cell cycle arrest and apoptosis in cancer cells.[5][6] However, p53 activation in normal tissues can also lead to on-target toxicities, most commonly affecting rapidly dividing cells. These can include:
-
Hematological toxicities: Anemia and thrombocytopenia.[7]
-
Gastrointestinal toxicities: Nausea, vomiting, and diarrhea.[7]
It is crucial to differentiate these on-target effects from unintended off-target toxicities.
Q2: What are some unbiased, genome-wide methods to identify potential off-target binding partners of this compound?
Several experimental methods can be employed to identify off-target interactions without prior assumptions:[4]
-
Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a resin and pass cell lysate over it. Proteins that bind to this compound can be eluted and identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry: This method identifies protein targets by observing changes in their thermal stability upon ligand binding.[4]
-
Photo-affinity Labeling: Synthesize a version of this compound with a photo-reactive group. Upon UV irradiation, the probe will covalently bind to its targets, which can then be identified.
Q3: How can I predict potential off-target effects of this compound in silico?
While this compound is a peptide, computational tools typically used for small molecules can still provide insights:[9]
-
Target Prediction Tools: Software like 3Decision and public databases like ChEMBL can be used to predict potential off-target interactions based on structural similarity to other known ligands.[9]
-
Cross-Pharmacology Analysis: Utilize public domain databases with cross-pharmacological data for thousands of small molecules to identify potential off-targets.[9]
Q4: What are important controls to include in my experiments to account for potential off-target effects?
-
Inactive Control Peptide: If possible, synthesize a structurally similar peptide that is inactive against MDM2. This can help differentiate specific effects of this compound from non-specific peptide effects.
-
Multiple Independent MDM2 Inhibitors: As mentioned in the troubleshooting guide, using a structurally different MDM2 inhibitor can help confirm that the observed phenotype is due to inhibition of the intended target.[4]
-
"Rescue" Experiments: Re-introduction of the target protein in a form that is resistant to the inhibitor is a powerful control to demonstrate on-target activity.[4]
Data Presentation
Table 1: General Troubleshooting for Unexpected Phenotypes
| Observed Issue | Potential Cause | Recommended First Steps |
| Phenotype inconsistent with MDM2-p53 inhibition | Off-target effects | Perform dose-response analysis, conduct a "rescue" experiment, test in p53-null cells. |
| High cytotoxicity at expected therapeutic concentrations | Off-target cytotoxicity or on-target toxicity in sensitive cells | Use multiple cytotoxicity assays, run assay interference controls, test in a panel of cell lines. |
| Variable results between experiments | Experimental variability, off-target effects at different cell states | Standardize cell culture conditions, use a positive control (known MDM2 inhibitor), confirm target engagement. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted for confirming the engagement of this compound with its target, MDM2.[4]
Materials:
-
Cells expressing MDM2
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot or mass spectrometer)
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MDM2 at each temperature point using Western blotting or mass spectrometry.
Analysis:
Binding of this compound is expected to stabilize MDM2, leading to a higher melting temperature compared to the vehicle control.
Protocol 2: General Workflow for Investigating Off-Target Effects
This protocol outlines a general workflow for identifying and validating potential off-target effects of this compound.[4]
Phase 1: Initial Observation and Hypothesis Generation
-
Observe an unexpected phenotype in cell-based assays.
-
Formulate hypotheses: Is it an off-target effect or an unexpected on-target consequence?
Phase 2: On-Target Validation
-
Perform dose-response experiments to compare the EC50 of the phenotype with the IC50 of MDM2 inhibition.
-
Conduct "rescue" experiments by overexpressing a non-binding mutant of MDM2.
-
Use a structurally unrelated MDM2 inhibitor as a positive control.
Phase 3: Off-Target Identification (Unbiased)
-
Employ methods like affinity chromatography-mass spectrometry or CETSA with mass spectrometry to identify potential binding partners.
Phase 4: Off-Target Validation (Biased)
-
Once potential off-targets are identified, validate the interaction using orthogonal methods (e.g., surface plasmon resonance, isothermal titration calorimetry).
-
Use techniques like siRNA or CRISPR to knock down the putative off-target and see if the unexpected phenotype is reversed.
Visualizations
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating potential off-target effects.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. targetedonc.com [targetedonc.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
how to interpret ambiguous results from UNP-6457 assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UNP-6457 in their experiments. The information is tailored for scientists and drug development professionals to help interpret ambiguous results and resolve common issues encountered during this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction (PPI), with a reported IC50 of 8.9 nM.[1][2] It functions by binding to the p53-binding pocket on MDM2, thereby preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.
Q2: What is the primary assay method for evaluating this compound activity?
A2: The primary and most sensitive method for quantifying the inhibitory activity of this compound on the MDM2-p53 interaction is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is preferred over techniques like Fluorescence Polarization (FP) due to its higher sensitivity, with a limit of detection (LOD) around 500 pM, which is necessary to accurately determine the low nanomolar IC50 of this compound.[3]
Q3: How does the MDM2-p53 signaling pathway function?
A3: The MDM2 protein is a key negative regulator of the p53 tumor suppressor. Under normal cellular conditions, MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. This creates a negative feedback loop, as p53 itself can induce the transcription of the MDM2 gene. Cellular stress signals, such as DNA damage, can disrupt this interaction, leading to p53 activation.
Troubleshooting Guide for Ambiguous this compound TR-FRET Assay Results
Ambiguous or inconsistent results in a this compound TR-FRET assay can arise from various factors. The following guide provides a structured approach to troubleshooting common issues.
Issue 1: High Background Signal
A high background signal can mask the specific TR-FRET signal, leading to a poor signal-to-background (S/B) ratio and inaccurate IC50 values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Aggregation | Centrifuge protein stocks (MDM2, p53 peptide) and this compound solution before use. | Reduction in non-specific light scattering. |
| Non-specific Binding | Increase the concentration of non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer in small increments (e.g., 0.01% to 0.05%). | Decreased non-specific binding of assay components to the microplate wells. |
| Incorrect Filter Sets | Ensure the plate reader is equipped with the correct excitation and emission filters for the specific donor (e.g., Europium or Terbium) and acceptor (e.g., Cy5) fluorophores. | Minimized bleed-through and direct acceptor excitation. |
| Contaminated Reagents | Prepare fresh assay buffers and reagent dilutions. | Elimination of fluorescent contaminants. |
Issue 2: Low TR-FRET Signal or Poor Signal-to-Background (S/B) Ratio
A weak signal can make it difficult to distinguish between inhibited and uninhibited states, leading to ambiguous results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Concentrations | Perform a titration of both the donor- and acceptor-labeled proteins to determine the optimal concentrations that yield the best S/B ratio. | A robust assay window with a clear distinction between positive and negative controls. |
| Incorrect Donor-to-Acceptor Ratio | The ratio of donor and acceptor is critical. An excess of free donor can reduce the apparent FRET efficiency. Titrate the FRET pairs to favor a slight excess of the acceptor.[1] | Maximized FRET efficiency and a stronger signal. |
| Assay Incubation Time | Optimize the incubation time for the binding of MDM2 and p53 peptide, as well as the incubation time after adding this compound. | Sufficient time for the binding equilibrium to be reached, resulting in a stable and maximal signal. |
| "Hook Effect" | At very high concentrations of the interacting proteins, the TR-FRET signal can decrease, a phenomenon known as the "hook effect". Perform a dose-response curve of the protein-protein interaction to ensure you are working in the linear range of the assay. | Identification of the optimal protein concentrations that avoid the hook effect. |
| Incorrect Plate Reader Settings | Verify the delay time and integration time settings on the TR-FRET plate reader. | Optimal signal capture after the decay of short-lived background fluorescence. |
Issue 3: High Variability Between Replicate Wells (High %CV)
High variability can obscure real differences in inhibition and lead to unreliable IC50 values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Mix all reagents thoroughly before dispensing. | Consistent volumes and concentrations across all wells, leading to a lower coefficient of variation (%CV). |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If unavoidable, fill the outer wells with buffer or water. | A more uniform environment for all assay wells, reducing variability. |
| Incomplete Mixing | Gently mix the plate on an orbital shaker after the addition of each reagent. | Homogeneous distribution of reagents in each well. |
| Air Bubbles | Visually inspect the plate for air bubbles before reading. If present, gently tap the plate to dislodge them. | Unobstructed light path for accurate fluorescence readings. |
Experimental Protocol: this compound TR-FRET Inhibition Assay
This protocol provides a general framework for a TR-FRET assay to determine the IC50 of this compound for the inhibition of the MDM2-p53 interaction. Optimization of specific concentrations and incubation times may be required.
Materials:
-
Recombinant human MDM2 protein (amino acids 2-188) with a C-terminal biotin (B1667282) tag
-
Europium-labeled streptavidin (Donor)
-
Cy5-labeled p53-derived peptide (e.g., Cy5-TFSDLWKLL) (Acceptor)
-
This compound
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4
-
384-well, low-volume, black microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the this compound serial dilutions in Assay Buffer to the desired final concentrations.
-
-
Reagent Preparation:
-
Prepare a solution of biotinylated MDM2 and Europium-labeled streptavidin in Assay Buffer. Incubate for 30 minutes at room temperature to allow for complex formation.
-
Prepare a solution of the Cy5-labeled p53 peptide in Assay Buffer.
-
-
Assay Protocol:
-
Add the diluted this compound or control (DMSO in Assay Buffer) to the microplate wells.
-
Add the pre-incubated MDM2-streptavidin-Europium complex to the wells.
-
Add the Cy5-labeled p53 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure the emission at both the donor wavelength (e.g., 615 nm for Europium) and the acceptor wavelength (665 nm for Cy5) after a suitable delay (e.g., 50-100 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no MDM2 or no p53 peptide) controls.
-
Plot the normalized TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
refining UNP-6457 dosage for cancer cell line studies
Welcome to the technical support center for UNP-6457, a potent neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction. This guide is designed to assist researchers, scientists, and drug development professionals in refining this compound dosage for cancer cell line studies and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic macrocyclic peptide that competitively inhibits the interaction between MDM2 and p53.[1][2][3][4][5] By binding to the p53-binding pocket of MDM2, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: What is the reported IC50 for this compound?
A2: this compound inhibits the MDM2-p53 interaction with an impressive IC50 of 8.9 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1][4]
Q3: What is a good starting concentration for my cell-based assays?
A3: A good starting point for cell-based assays is to test a range of concentrations around the reported IC50 value. We recommend a starting concentration range of 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I dissolve and store this compound?
A4: For optimal solubility, we recommend dissolving this compound in DMSO to create a stock solution of 1-10 mM. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium of choice. Avoid repeated freeze-thaw cycles.
Q5: In which cancer cell lines is this compound expected to be most effective?
A5: this compound is expected to be most effective in cancer cell lines that have wild-type p53 and express high levels of MDM2. The RS4;11 cell line has been used in a cellular viability assay.[1] It is advisable to screen a panel of cell lines with known p53 and MDM2 status to identify the most sensitive models.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed activity of this compound | Cell line is p53-mutant or null. | Confirm the p53 status of your cell line. This compound's primary mechanism relies on functional p53. |
| Insufficient drug concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). | |
| Poor compound stability in media. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound is in warm media before adding to cells. | |
| High cell density. | Optimize cell seeding density. Overly confluent cells may be less sensitive to treatment. | |
| High cytotoxicity observed across all concentrations | Off-target effects at high concentrations. | Lower the concentration range in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Contamination of cell culture. | Check for mycoplasma or other microbial contamination. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times. | Ensure precise and consistent incubation times for drug treatment and subsequent assays. | |
| Pipetting errors. | Calibrate your pipettes and use careful pipetting techniques to ensure accurate drug concentrations. |
Quantitative Data Summary
The following table provides recommended starting concentrations for various in vitro experiments with this compound. These are general guidelines and should be optimized for your specific experimental setup.
| Experiment | Recommended Starting Concentration Range | Notes |
| MDM2-p53 Binding Assay (e.g., TR-FRET) | 0.1 nM - 100 nM | Based on the reported IC50 of 8.9 nM.[1] |
| Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | 10 nM - 10 µM | A broad range is recommended to determine the EC50 in your cell line of interest. |
| Western Blot for p53 and p21 induction | 100 nM - 1 µM | A higher concentration may be needed to see robust downstream pathway activation. |
| Apoptosis Assay (e.g., Annexin V staining) | 100 nM - 5 µM | Apoptosis is a downstream effect and may require higher concentrations or longer incubation times. |
| Cell Cycle Analysis | 100 nM - 2 µM | To assess for G1/S or G2/M arrest. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50.
Western Blot for p53 and p21 Induction
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 8, 16, or 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in p53 and p21 levels.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Recommended experimental workflow for this compound studies.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of UNP-6457 on MDM2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MDM2 inhibitor, UNP-6457, with other leading clinical-stage MDM2 inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and potential application of these compounds in cancer research and drug development.
Introduction to MDM2 Inhibition
The murine double minute 2 (MDM2) protein is a critical negative regulator of the p53 tumor suppressor.[1] In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor cell survival and proliferation.[1] Small molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. This approach represents a promising therapeutic strategy for cancers that retain wild-type p53.[1]
This compound is a potent, neutral, nonapeptide-based macrocyclic inhibitor of the MDM2-p53 interaction, discovered through DNA-encoded library technology.[2][3][4][5] This guide compares the in vitro efficacy of this compound with other well-characterized MDM2 inhibitors: Idasanutlin (RG7388), AMG-232 (Navtemadlin), and Milademetan (RAIN-32).
Quantitative Comparison of MDM2 Inhibitors
The following table summarizes the in vitro potency of this compound and its comparators. It is important to note that these values are compiled from different studies and may have been determined using slightly varied experimental conditions.
| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (KD, nM) | Reference(s) |
| This compound | MDM2-p53 Interaction | TR-FRET | 8.9 | Not Reported | [2][4][5] |
| Idasanutlin (RG7388) | p53-MDM2 Interaction | HTRF | 6 | Not Reported | [6][7] |
| AMG-232 (Navtemadlin) | p53-MDM2 Interaction | HTRF | 0.6 | 0.045 (SPR) | [8][9] |
| Milademetan (RAIN-32) | MDM2-p53 Interaction | Not specified | Not Reported | Not Reported | [1][10][11][12][13] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KD (Dissociation constant) is a measure of the binding affinity between two molecules. A lower value for both indicates higher potency/affinity. HTRF (Homogeneous Time-Resolved Fluorescence) and TR-FRET (Time-Resolved Fluorescence Energy Transfer) are similar fluorescence-based assays used to measure molecular interactions. SPR (Surface Plasmon Resonance) is a technique to measure binding affinity. While specific IC50 and KD values for Milademetan were not found in the provided search results, preclinical studies have demonstrated its potent on-target activity.[10][11][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
Biochemical Assays for MDM2-p53 Interaction
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is highly sensitive and suitable for high-throughput screening of MDM2 inhibitors.[14][15][16][17][18]
-
Principle: The assay measures the inhibition of the interaction between a donor fluorophore-labeled MDM2 protein and an acceptor fluorophore-labeled p53-derived peptide. When the two are in close proximity (i.e., interacting), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor signal.
-
Materials:
-
Recombinant human MDM2 protein (e.g., amino acids 2-188) tagged with a C-terminal biotin (B1667282) moiety.
-
Europium-labeled streptavidin (donor fluorophore).
-
A p53-derived peptide (e.g., residues 18-26, sequence: TFSDLWKLL) labeled with an acceptor fluorophore (e.g., Cy5).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume black plates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a solution of biotinylated MDM2 and Europium-labeled streptavidin in assay buffer and incubate to allow for binding.
-
In a 384-well plate, add a small volume of the serially diluted test compounds.
-
Add the MDM2-streptavidin complex to the wells.
-
Add the Cy5-labeled p53 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, exciting at approximately 340 nm and measuring emission at the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for Cy5).
-
Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
-
2. Fluorescence Polarization (FP) Assay
This is another common method to quantify the binding of small molecules to a larger protein.[19][20][21][22]
-
Principle: A small fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger MDM2 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. An inhibitor will compete with the labeled peptide for binding to MDM2, causing a decrease in polarization.
-
Materials:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled).
-
FP assay buffer.
-
Test compounds serially diluted in DMSO.
-
384-well black plates.
-
A plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
In a 384-well plate, add the serially diluted test compounds.
-
Add a solution containing the fluorescently labeled p53 peptide and MDM2 protein.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in fluorescence polarization against the inhibitor concentration to calculate the IC50.
-
Cell-Based Assays for Validating MDM2 Inhibition
1. Western Blot Analysis for p53 Pathway Activation
This assay confirms the mechanism of action of the MDM2 inhibitor by observing the stabilization of p53 and the upregulation of its downstream targets.[23][24][25]
-
Principle: MDM2 inhibition prevents p53 degradation, leading to an increase in its cellular levels. Activated p53 then acts as a transcription factor, increasing the expression of target genes such as p21 (a cell cycle inhibitor) and MDM2 itself (a negative feedback loop).
-
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the MDM2 inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression levels.
-
2. Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression
This assay measures the transcriptional activation of p53 target genes upon MDM2 inhibition.[26]
-
Principle: Similar to Western blotting, this method confirms p53 activation by quantifying the increase in mRNA levels of its target genes.
-
Materials:
-
Cancer cell line with wild-type p53.
-
Test compounds.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for p53 target genes (e.g., CDKN1A (p21), MDM2) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
-
-
Procedure:
-
Treat cells with the MDM2 inhibitor as described for the Western blot.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.
-
Signaling Pathways and Experimental Workflows
MDM2-p53 Signaling Pathway
The following diagram illustrates the core MDM2-p53 autoregulatory feedback loop and the mechanism of action of MDM2 inhibitors.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating MDM2 Inhibitors
The diagram below outlines the typical workflow for the preclinical validation of a novel MDM2 inhibitor.
Caption: A generalized workflow for the preclinical validation of MDM2 inhibitors.
Conclusion
This compound is a highly potent inhibitor of the MDM2-p53 interaction with an in vitro efficacy comparable to, and in some cases potentially exceeding, that of established clinical-stage MDM2 inhibitors. Its unique macrocyclic peptide structure may offer distinct pharmacological properties. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and validation of this compound and other novel MDM2 inhibitors. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and selectivity of these promising therapeutic candidates.
References
- 1. onclive.com [onclive.com]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biospace.com [biospace.com]
- 11. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Press Release: Rain Therapeutics Presents Data on Milademetan (RAIN-32) at the 2021 AACR-NCI-EORTC Virtual International Conference on Molecular Targets and Cancer Therapeutics [rainoncology.com]
- 14. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
A Comparative Analysis of UNP-6457 and Other Small Molecule Inhibitors of the p53-MDM2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical compound UNP-6457 against established small molecule inhibitors targeting the p53 tumor suppressor pathway. The focus is on inhibitors of the p53-MDM2 interaction, a critical axis in cancer therapy. Many tumors retain wild-type p53 but its function is suppressed by the over-expression of its negative regulator, MDM2.[1][2] Small molecules that disrupt this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] This document presents a comparative overview of this compound with prominent inhibitors such as Nutlin-3a, MI-773 (SAR405838), and AMG 232, supported by experimental data and detailed methodologies.
Overview of p53 and the MDM2 Regulatory Pathway
The p53 protein, often termed the "guardian of the genome," is a crucial tumor suppressor that responds to cellular stress signals like DNA damage and oncogene activation.[4][5] Upon activation, p53 orchestrates a variety of cellular responses, including DNA repair, cell cycle arrest, and apoptosis, thereby preventing the propagation of damaged cells.[4][6][7] The activity and stability of p53 are tightly controlled by its principal negative regulator, the E3 ubiquitin ligase MDM2.[1][5] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation.[5] In many cancers, the amplification of the MDM2 gene leads to the functional inactivation of wild-type p53, making the disruption of the p53-MDM2 interaction an attractive therapeutic strategy.[1][2]
Comparative Performance of p53-MDM2 Inhibitors
The efficacy of small molecule inhibitors is determined by their binding affinity, cellular potency, and specificity. The following tables summarize the available quantitative data for this compound (hypothetical), Nutlin-3a, MI-773, and AMG 232.
Table 1: Biochemical and Cellular Potency
This table outlines the direct binding affinity of the inhibitors to MDM2 and their effectiveness in inhibiting the proliferation of cancer cells that have wild-type p53.
| Compound | MDM2 Binding Affinity (Ki or Kd, nM) | Cell Proliferation IC50 (nM, SJSA-1 cells) | Cell Proliferation IC50 (nM, HCT116 cells) |
| This compound | Data Pending | Data Pending | Data Pending |
| Nutlin-3a | ~90[8] | ~300[9] | ~500 |
| MI-773 (SAR405838) | <1 | ~200 | ~250 |
| AMG 232 | 0.045[10] | 9.1[10] | 10[10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) and Kd (Dissociation constant) represent the binding affinity of the inhibitor to its target.
Table 2: Pharmacodynamic Response in p53 Wild-Type Cells
This table shows the ability of each inhibitor to activate the p53 pathway, measured by the induction of the p21 gene, a key downstream target of p53.
| Compound | p21 mRNA Induction IC50 (nM, SJSA-1 cells) | p21 mRNA Induction IC50 (nM, ACHN cells) |
| This compound | Data Pending | Data Pending |
| Nutlin-3a | ~150 | ~200 |
| MI-773 (SAR405838) | ~100 | ~150 |
| AMG 232 | 12.8[11] | 46.8[11] |
Experimental Methodologies
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize p53-MDM2 inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13]
-
Cell Seeding: Plate cancer cells (e.g., SJSA-1, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat cells with a range of concentrations of the inhibitor (e.g., this compound, Nutlin-3a) and a vehicle control (like DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][15] Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[12][16]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Co-IP is used to determine if an inhibitor can disrupt the physical interaction between p53 and MDM2 in a cellular context.[17][18][19]
-
Cell Lysis: Treat cells with the test compound for a specified time. Then, wash the cells with ice-cold PBS and lyse them in a gentle, non-denaturing lysis buffer containing protease inhibitors.[18][20]
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.[20]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to MDM2 (or p53) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.[18][20]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[19][20]
-
Elution and Analysis: Elute the protein complexes from the beads. Analyze the immunoprecipitated proteins by Western blotting using antibodies against both p53 and MDM2. A decrease in the amount of co-precipitated p53 in the presence of the inhibitor indicates a disruption of the interaction.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This technique is used to quantify the expression of p53 target genes, such as CDKN1A (p21), to confirm pathway activation.[21][22][23]
-
RNA Isolation: Treat cells with the inhibitor for a desired period. Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.[22][24]
-
qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for p21 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye like SYBR Green.[24]
-
Amplification and Detection: Perform the reaction in a real-time PCR machine. The machine measures the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.[22][25]
-
Data Analysis: Determine the threshold cycle (Ct) for each gene.[24] Calculate the relative expression of the p21 gene, normalized to the housekeeping gene, using the ΔΔCt method. An increase in p21 mRNA levels indicates p53 pathway activation.
Logical Comparison of Inhibitor Characteristics
The selection of a lead compound for further development depends on a balance of potency, selectivity, and drug-like properties.
Conclusion
The reactivation of wild-type p53 by inhibiting its interaction with MDM2 is a validated and promising strategy in oncology. This guide provides a framework for comparing novel compounds like the hypothetical this compound with established inhibitors such as Nutlin-3a, MI-773, and AMG 232. As shown, AMG 232 currently exhibits superior potency in both biochemical and cellular assays.[10][26] The performance of this compound would need to be rigorously evaluated using the standardized protocols outlined herein to determine its potential as a therapeutic candidate. Future studies should also focus on in vivo efficacy, safety profiles, and potential resistance mechanisms to fully characterize any new chemical entity in this class.
References
- 1. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 3. Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. Monitoring gene expression: quantitative real-time rt-PCR [pubmed.ncbi.nlm.nih.gov]
- 23. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 24. elearning.unite.it [elearning.unite.it]
- 25. 定量PCRの基礎 [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
Comparative Efficacy of UNP-6457 and MI-63 as MDM2-p53 Interaction Inhibitors
A Detailed Analysis for Researchers and Drug Development Professionals
The inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy in oncology for cancers harboring wild-type p53. By disrupting this interaction, inhibitors can reactivate the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative analysis of two such inhibitors: UNP-6457, a neutral nonapeptide, and MI-63, a non-peptide small molecule.
At a Glance: Key Efficacy Parameters
The following table summarizes the core efficacy data for this compound and MI-63 based on available preclinical studies. It is important to note that a direct head-to-head comparative study has not been identified; therefore, the presented data is derived from separate investigations.
| Parameter | This compound | MI-63 |
| Molecular Class | Neutral Nonapeptide | Non-peptide Small Molecule |
| Target | MDM2-p53 Interaction | MDM2-p53 Interaction |
| Biochemical Potency | IC50: 8.9 nM[1] | Ki: 3 nM[2] |
| Cellular Efficacy | No growth inhibition observed in RS4;11 cells (due to low permeability)[3] | Reduced cell viability in rhabdomyosarcoma cell lines (RH36 and RH18) with wild-type p53[2] |
| Mechanism of Action | Inhibition of MDM2-p53 interaction | Inhibition of MDM2-p53 interaction, leading to p53 stabilization and activation of downstream targets (p21, Bax)[2][4] |
In-Depth Efficacy Analysis
This compound: A Potent Binder with Permeability Challenges
This compound, discovered through DNA-encoded cyclic peptide libraries, demonstrates high biochemical potency in inhibiting the MDM2-p53 interaction with an IC50 value of 8.9 nM.[1] This potency was determined using a sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
However, the promising biochemical activity of this compound has not yet translated to significant cellular efficacy in the tested models. A parallel artificial membrane permeability assay (PAMPA) indicated that this compound has poor passive permeability.[3] This finding was consistent with the observation of zero growth inhibition in the MDM2-dependent cancer cell line RS4;11.[3] Further research is likely required to enhance the pharmacokinetic properties of this compound to enable it to reach its intracellular target.
MI-63: Demonstrated Cellular Activity in Rhabdomyosarcoma
MI-63 is a small molecule inhibitor that exhibits strong binding affinity for MDM2, with a Ki of 3 nM.[2] In contrast to the current data on this compound, MI-63 has demonstrated cellular activity in preclinical cancer models.
Specifically, in embryonal and alveolar rhabdomyosarcoma (RMS) cell lines expressing wild-type p53 (RH36 and RH18), treatment with MI-63 led to a reduction in cell viability.[2] Mechanistically, MI-63 treatment resulted in an increased expression of p53 and its downstream targets, the cyclin-dependent kinase inhibitor p21(WAF1) and the pro-apoptotic protein Bax.[2][4] The induction of apoptosis was further confirmed by the detection of cleaved PARP and caspase-3.[2] Notably, RMS cell lines with mutant p53 (RH30 and RD2) were resistant to MI-63 treatment, highlighting the p53-dependent mechanism of action.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
This compound: TR-FRET Assay for MDM2-p53 Interaction
The IC50 value for this compound was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the proximity of two molecules, a donor and an acceptor fluorophore.
-
Principle: In this assay, MDM2 protein is typically labeled with a donor fluorophore (e.g., a europium chelate), and a p53-derived peptide is labeled with an acceptor fluorophore (e.g., a fluorescent dye). When the donor and acceptor are in close proximity due to the MDM2-p53 interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor, such as this compound, disrupts this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant MDM2 protein (labeled with donor) and p53-derived peptide (labeled with acceptor) are incubated in an appropriate assay buffer.
-
Serial dilutions of the test compound (this compound) are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the donor and measures the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MI-63: Cell Viability and Western Blotting for Mechanistic Studies
The cellular efficacy of MI-63 was assessed using cell viability assays and Western blotting to probe the mechanism of action.
-
Cell Viability Assay (MTT or similar):
-
Rhabdomyosarcoma cells (e.g., RH36, RH18) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of MI-63 for a specified period (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
Western Blotting for Protein Expression:
-
RMS cells are treated with MI-63 for a designated time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (p53, p21, Bax, cleaved PARP, cleaved caspase-3, and a loading control like GAPDH).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the level of protein expression.
-
Signaling Pathways and Visualizations
Both this compound and MI-63 target the MDM2-p53 signaling pathway, a critical regulator of cell fate.
MDM2-p53 Signaling Pathway
Under normal cellular conditions, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates a host of target genes that mediate cellular responses such as cell cycle arrest (e.g., via p21) and apoptosis (e.g., via Bax).
Caption: The MDM2-p53 signaling pathway and points of intervention by this compound and MI-63.
Experimental Workflow: Comparative Efficacy Assessment
The following diagram illustrates a generalized workflow for the comparative assessment of inhibitors like this compound and MI-63.
Caption: Generalized experimental workflow for assessing the efficacy of MDM2-p53 inhibitors.
Conclusion
Both this compound and MI-63 are potent inhibitors of the MDM2-p53 interaction at a biochemical level. MI-63 has demonstrated promising cellular activity, particularly in rhabdomyosarcoma cells with wild-type p53, by inducing a p53-dependent apoptotic response. The clinical potential of this compound is currently limited by its poor cell permeability, a hurdle that will need to be addressed through medicinal chemistry efforts to improve its drug-like properties.
For researchers in drug development, MI-63 represents a more mature lead compound with demonstrated cellular effects. This compound, on the other hand, serves as a testament to the power of DNA-encoded library technology for identifying highly potent binders, while also highlighting the critical importance of optimizing pharmacokinetic properties in parallel with potency. Future direct comparative studies in the same cellular models would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
UNP-6457: A Specific Tool for MDM2 Inhibition in Research and Drug Discovery
A detailed comparison of UNP-6457 with alternative MDM2 inhibitors, providing researchers with essential data to validate its specificity for the Murine Double Minute 2 (MDM2) protein.
In the intricate landscape of cancer biology, the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2, presents a critical therapeutic target. The inhibition of this interaction can lead to the reactivation of p53's tumor-suppressing functions. This compound, a neutral nonapeptide, has emerged as a potent inhibitor of the MDM2-p53 interaction.[1] This guide provides a comprehensive comparison of this compound with other well-known MDM2 inhibitors, focusing on specificity and providing the experimental data and protocols necessary for its validation.
Comparative Analysis of MDM2 Inhibitor Specificity
The efficacy and safety of an MDM2 inhibitor are intrinsically linked to its specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. The following table summarizes the binding affinities of this compound and alternative MDM2 inhibitors for MDM2 and key off-targets.
| Inhibitor | Target | Binding Affinity (IC50/Ki) | Off-Target | Binding Affinity (IC50/Ki) |
| This compound | MDM2 | 8.9 nM (IC50) | MDM4 | ~3.3 µM (IC50) |
| SAR405838 (MI-77301) | MDM2 | 0.88 nM (Ki)[2][3] | MDMX, Bcl-2, Bcl-xL, Mcl-1 | No appreciable binding up to 10 µM[3][4] |
| Nutlin-3a | MDM2 | 90 nM (IC50) | - | Data not readily available in a comparative panel |
| AMG-232 (KRT-232) | MDM2 | Picomolar affinity | - | Described as "selective"[5]; specific off-target panel data not readily available |
| Milademetan (RAIN-32) | MDM2 | Nanomolar concentrations (in vitro)[6] | - | Described as a "specific, small-molecule MDM2 inhibitor"[7]; specific off-target panel data not readily available |
Note: Lower IC50/Ki values indicate higher binding affinity. The data presented is compiled from various sources and direct comparison should be made with caution.
Visualizing the p53-MDM2 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of the p53-MDM2 interaction in cellular regulation and the mechanism by which inhibitors like this compound exert their effects.
Caption: The p53-MDM2 signaling pathway and mechanism of MDM2 inhibitors.
Experimental Protocols for Validating this compound Specificity
To empirically validate the specificity of this compound for MDM2, a series of biochemical and cell-based assays are recommended.
Fluorescence Polarization (FP) Assay
This in vitro assay directly measures the binding affinity of this compound to MDM2 and can be adapted to assess binding to off-target proteins.
Principle: A fluorescently labeled p53-derived peptide is incubated with the target protein (e.g., MDM2). The binding of the small, rapidly rotating peptide to the larger protein results in a slower rotation and an increase in the polarization of the emitted light. Unlabeled inhibitor (this compound) competes with the fluorescent peptide for binding, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled p53 peptide (e.g., with FITC or TAMRA).
-
Prepare stock solutions of purified recombinant MDM2 protein and potential off-target proteins (e.g., MDM4, Bcl-2).
-
Prepare a serial dilution of this compound and control inhibitors.
-
-
Assay Setup (384-well plate format):
-
Add a fixed concentration of the target protein and the fluorescent peptide to each well.
-
Add varying concentrations of this compound or control inhibitors.
-
Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the inhibitor concentration to determine the IC50 value.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
Cross-Validation of UNP-6457 Activity in Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of UNP-6457, a novel macrocyclic peptide inhibitor of the MDM2-p53 interaction, across various biochemical and cellular assays. The data presented herein is intended to offer an objective evaluation of its performance, alongside its stereoisomer, UNP-6456, providing a clear benchmark for its activity and selectivity. This document also includes detailed experimental protocols for the key assays cited, enabling reproducibility and further investigation.
Introduction to this compound
This compound is a neutral nonapeptide discovered through DNA-encoded library technology.[1][2][3][4][5][6] It is designed to inhibit the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2][3][4][5][6] The disruption of this interaction is a clinically significant strategy in oncology, as it can lead to the reactivation of p53's tumor-suppressing functions.[7] This guide details the cross-validation of this compound's activity through a suite of in vitro assays.
Comparative Activity Data
The inhibitory activity of this compound and its stereoisomer, UNP-6456, was evaluated in biochemical assays measuring the disruption of the MDM2-p53 and MDM4-p53 interactions. Cellular permeability and cytotoxic effects were also assessed.
| Compound | Target | Assay Type | IC50 |
| This compound | MDM2-p53 | TR-FRET | 8.9 nM[1] |
| UNP-6456 | MDM2-p53 | TR-FRET | 43 nM[1] |
| This compound | MDM4-p53 | FP | 3.30 µM[1] |
| UNP-6456 | MDM4-p53 | FP | 5.15 µM[1] |
| Compound | Assay Type | Outcome |
| This compound | PAMPA | No passive permeability observed[1] |
| This compound | RS4;11 Cell Viability | No growth inhibition observed[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the screening process.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay was developed to provide a more sensitive measurement of the MDM2-p53 interaction, with a lower limit of detection (LOD) of approximately 500 pM.[1]
-
Principle: The assay measures the inhibition of the interaction between a biotinylated human MDM2 protein and a Cy5-labeled p53-derived peptide. A Europium-labeled streptavidin serves as the donor fluorophore, and the Cy5-p53 peptide acts as the acceptor. When in close proximity due to the MDM2-p53 interaction, excitation of the donor leads to energy transfer and a fluorescent signal from the acceptor. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Human MDM2 protein (amino acids 2-188) with a C-terminal biotin (B1667282) tag is combined with a Europium-labeled streptavidin donor fluorophore.
-
A Cy5-labeled peptide corresponding to amino acids 18-26 of p53 (Cy5-TFSDLWKLL) is used as the acceptor.
-
Serial dilutions of the test compounds (this compound and UNP-6456) are prepared in assay buffer.
-
The MDM2-streptavidin-Europium complex and the Cy5-p53 peptide are incubated with the test compounds in a 384-well plate.
-
The plate is excited at 340 nm, and the emission at 665 nm is measured.
-
The percentage of inhibition is calculated relative to controls (no inhibitor for 0% inhibition and no MDM2 for 100% inhibition).
-
IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Assay
This assay was utilized for the initial screening and for assessing the inhibition of the MDM4-p53 interaction.
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 or MDM4 protein by a test compound. The binding of the small fluorescent peptide to the larger protein results in a slower rotation and thus higher fluorescence polarization. An inhibitor that displaces the fluorescent peptide leads to a decrease in polarization.
-
Protocol:
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer in a 384-well plate.
-
Add a solution containing the recombinant MDM2 or MDM4 protein and a fluorescently labeled p53-derived peptide to each well.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition based on the polarization values of control wells (with and without protein).
-
Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay was used to assess the passive permeability of the compounds across an artificial membrane, predicting their potential for oral bioavailability.
-
Principle: The PAMPA model uses a 96-well filter plate with a lipid-infused artificial membrane separating a donor and an acceptor compartment. The test compound is added to the donor compartment, and its ability to passively diffuse across the membrane into the acceptor compartment is measured over time.
-
Protocol:
-
A lipid solution (e.g., 10% lecithin (B1663433) in dodecane) is used to coat the filter membrane of the donor plate.
-
The acceptor plate is filled with a buffer solution.
-
The test compound is dissolved in a buffer and added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature.
-
After the incubation period, the concentration of the compound in both the donor and acceptor wells is quantified, typically by UV-Vis spectroscopy or LC-MS.
-
The effective permeability (Pe) is calculated based on the compound concentrations and the assay parameters.
-
RS4;11 Cell Viability Assay
This cellular assay was performed to determine if the inhibition of the MDM2-p53 interaction by the test compounds translates to growth inhibition in a cancer cell line known to be dependent on MDM2.
-
Principle: The RS4;11 cell line is a human B-cell precursor leukemia cell line that is wild-type for p53 and has been reported to be sensitive to MDM2 inhibition. The assay measures the viability of these cells after treatment with the test compounds.
-
Protocol:
-
RS4;11 cells are seeded in a 96-well plate at a specific density in a complete growth medium.
-
Serial dilutions of the test compounds are added to the wells.
-
The cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric method, such as an MTS or resazurin-based assay, which measures the metabolic activity of the cells.
-
The absorbance or fluorescence is read using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
Growth inhibition (GI50) or IC50 values can be determined from the dose-response curves.
-
Conclusion
The cross-validation of this compound activity across multiple assays confirms its potent and selective inhibition of the MDM2-p53 interaction at the biochemical level, with a clear stereochemical preference over UNP-6456. While the compound demonstrates high biochemical potency, the lack of passive permeability in the PAMPA assay and the absence of growth inhibition in the RS4;11 cell line indicate that further medicinal chemistry efforts may be required to improve its cellular activity and pharmacokinetic properties. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further characterize this compound or other novel MDM2-p53 inhibitors.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
UNP-6457: A Potent and Neutral Inhibitor of the MDM2-p53 Interaction
For Immediate Release
A recent study has detailed the discovery and characterization of UNP-6457, a novel, neutral nonapeptide that potently inhibits the protein-protein interaction between MDM2 and the tumor suppressor p53. This macrocyclic peptide, identified through DNA-encoded library technology, demonstrates significant promise as a lead compound for the development of therapeutics targeting cancers with wild-type p53. The on-target effect of this compound is the disruption of the MDM2-p53 complex, a key interaction in cancer pathogenesis.
Comparative Analysis of MDM2-p53 Inhibitors
This compound exhibits high potency in inhibiting the MDM2-p53 interaction, with a half-maximal inhibitory concentration (IC50) of 8.9 nM.[1][2][3] This positions it favorably against other well-characterized small molecule inhibitors of the same target. The following table provides a quantitative comparison of this compound with other notable MDM2-p53 inhibitors.
| Compound | Type | Potency (IC50/Ki) | Reference |
| This compound | Macrocyclic Peptide | 8.9 nM (IC50) | [1][2][3] |
| Nutlin-3a | Small Molecule (cis-imidazoline) | 90 nM (IC50) | |
| MI-219 | Small Molecule (spiro-oxindole) | ~5.7 nM (Ki) | |
| AMG 232 | Small Molecule (piperidone) | 0.6 nM (Ki) | |
| RG7112 | Small Molecule (cis-imidazoline) | 18 nM (IC50) |
On-Target Effects Confirmed by Robust Experimental Data
The primary on-target effect of this compound is its direct binding to MDM2, thereby preventing the subsequent ubiquitination and degradation of p53. This mechanism was elucidated through a series of rigorous biochemical and structural biology experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
A TR-FRET assay was employed to quantify the inhibitory activity of this compound on the MDM2-p53 interaction. This highly sensitive assay measures the proximity of two molecules labeled with fluorescent dyes. A decrease in the FRET signal upon the addition of this compound indicates the disruption of the MDM2-p53 complex.
Experimental Protocol: TR-FRET Assay
-
Reagents:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled streptavidin (donor fluorophore)
-
XL665-labeled anti-tag antibody specific for MDM2 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound and control compounds
-
-
Procedure:
-
A solution containing MDM2 and the biotinylated p53 peptide is prepared in the assay buffer.
-
Serial dilutions of this compound or control compounds are added to the wells of a microplate.
-
The MDM2/p53 peptide mixture is then added to the wells.
-
Following a brief incubation period, the europium-labeled streptavidin and XL665-labeled antibody are added.
-
The plate is incubated in the dark to allow for complex formation and stabilization of the FRET signal.
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements, with excitation at 320 nm and emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to that at 620 nm is calculated.
-
The percent inhibition is determined by comparing the signal in the presence of the inhibitor to the signal in the absence of the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 1. Workflow of the TR-FRET assay to measure this compound inhibition of the MDM2-p53 interaction.
X-ray Crystallography
The precise binding mode of this compound to MDM2 was determined by X-ray crystallography. The co-crystal structure revealed that this compound binds to the p53-binding pocket of MDM2, mimicking the key interactions of the native p53 protein.
Experimental Protocol: X-ray Crystallography
-
Protein Expression and Purification:
-
The N-terminal domain of human MDM2 (e.g., residues 17-125) is expressed in E. coli as a fusion protein (e.g., with a GST or His-tag).
-
The protein is purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
-
Complex Formation and Crystallization:
-
Purified MDM2 is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
The MDM2-UNP-6457 complex is concentrated.
-
Crystallization screening is performed using various commercially available screens and a vapor diffusion method (hanging or sitting drop).
-
Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known MDM2 structure as a search model.
-
The model of the MDM2-UNP-6457 complex is built and refined.
-
Figure 2. General workflow for determining the co-crystal structure of the MDM2-UNP-6457 complex.
Signaling Pathway Perturbation
By inhibiting the MDM2-p53 interaction, this compound effectively stabilizes p53, allowing it to accumulate in the nucleus and activate its downstream target genes. This leads to the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Figure 3. this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Conclusion
The comprehensive experimental data confirms the on-target effects of this compound as a potent and specific inhibitor of the MDM2-p53 interaction. Its high potency, coupled with its neutral charge, makes it a compelling candidate for further preclinical development. The detailed methodologies provided herein offer a framework for the continued investigation and comparison of novel MDM2-p53 inhibitors.
References
A Comparative Analysis of Binding Modes: UNP-6457 and p53 Peptide as MDM2 Inhibitors
A deep dive into the binding mechanisms of two distinct peptide-based inhibitors of the p53-MDM2 interaction reveals contrasting strategies for engaging the same therapeutic target. This guide provides a comprehensive comparison of the binding modes of the synthetic macrocyclic peptide UNP-6457 and the endogenous p53 peptide, offering valuable insights for researchers and drug development professionals in the field of oncology.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction is a well-established therapeutic strategy to reactivate p53 and trigger tumor cell death. Both the synthetic peptide this compound and engineered peptides derived from the p53 protein itself have emerged as potent inhibitors of this interaction. While both classes of molecules target the same hydrophobic pocket on MDM2, their binding modes exhibit significant differences, providing a compelling case study in peptide-based drug design.
Quantitative Comparison of Binding Affinities
The efficacy of an inhibitor is fundamentally linked to its binding affinity for its target. The following table summarizes the quantitative data for the binding of this compound and various p53-derived peptides to MDM2, as determined by key biochemical assays.
| Compound | Target | Assay Type | Binding Affinity (IC50/Kd) | Reference |
| This compound | MDM2 | TR-FRET | 8.9 nM (IC50) | [1][2][3] |
| This compound | MDM4 | FP | 3.3 µM (IC50) | [4] |
| Wild-Type p53 Peptide (17-28) | MDM2 | ITC | ~293.7 nM (Kd) | [5] |
| Wild-Type p53 Peptide (15-29) | MDM2 | ITC | 140 nM (Kd) | [5] |
| Stapled p53 Peptide (ATSP-7041) | MDM2 | FP | 8 nM (Ki) | [6] |
| Stapled p53 Peptide (ATSP-7041) | MDMX | FP | 12.7 nM (Ki) | [6] |
| Optimized p53 Peptide (PMI) | MDM2 | ITC | 3.3 nM (Kd) | [5] |
| Optimized p53 Peptide (PMI) | MDMX | ITC | 8.9 nM (Kd) | [5] |
| N8A-PMI | MDM2 | ITC | 0.49 nM (Kd) | [7] |
| N8A-PMI | MDMX | ITC | 2.4 nM (Kd) | [7] |
Unveiling the Binding Mechanisms: A Structural Perspective
The distinct binding affinities of this compound and p53 peptides can be attributed to their unique structural interactions with the MDM2 protein. X-ray crystallography studies have provided high-resolution snapshots of these interactions, revealing key differences in their binding modes.
The p53 Peptide: An Alpha-Helical Embrace
The native p53 peptide binds to a deep hydrophobic cleft on the surface of MDM2 by adopting an α-helical conformation.[7] This interaction is primarily driven by the insertion of three key hydrophobic residues from the p53 peptide—Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26)—into corresponding hydrophobic pockets within the MDM2 cleft.[7] To enhance the stability of this α-helical conformation and improve proteolytic resistance, "stapled" p53 peptides have been developed. These peptides incorporate a hydrocarbon staple that locks the peptide into its bioactive helical shape, often leading to significantly improved binding affinity.[6][8]
This compound: A Macrocyclic Mimic with a Twist
In contrast to the linear and helical p53 peptides, this compound is a neutral macrocyclic nonapeptide.[1][2][3] While it effectively mimics the α-helical region of p53 to occupy the same binding pocket on MDM2, its mode of interaction is strikingly different.[4] The binding of this compound is dominated by hydrophobic and π-stacking interactions.[4] A key feature is the deep burial of a 3-trifluoromethyl phenylalanine residue into the central hydrophobic pocket of MDM2, flanked by two other phenyl groups.[4] A surprising finding from the crystal structure is the lack of productive hydrogen bonds from the ligand to MDM2, indicating that the high affinity is achieved through a different set of interactions compared to the p53 peptide.[4]
Visualizing the Inhibition of the p53-MDM2 Signaling Pathway
The following diagram illustrates the central role of the p53-MDM2 interaction in cellular regulation and how both this compound and p53 peptides disrupt this pathway to restore p53's tumor-suppressive function.
Caption: Inhibition of the p53-MDM2 interaction by this compound and p53 peptides.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Below are detailed methodologies for these key experiments.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled p53-derived peptide from MDM2 by a competitive inhibitor.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).
-
Fluorescent Probe: A short p53-derived peptide (e.g., residues 17-29) is labeled with a fluorophore (e.g., FITC or TAMRA).
-
MDM2 Protein: Recombinant human MDM2 (N-terminal domain) is purified.
-
Inhibitors: this compound and unlabeled p53 peptides are serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of MDM2 protein and the fluorescent probe.
-
Add the serially diluted inhibitors to the wells. Include controls with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the proximity between a donor and an acceptor fluorophore-labeled MDM2 and p53, respectively, by an inhibitor.
Experimental Workflow:
Caption: Workflow for a Time-Resolved FRET (TR-FRET) assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer compatible with TR-FRET reagents.
-
Donor-labeled MDM2: MDM2 is labeled with a long-lifetime donor fluorophore (e.g., Europium cryptate).
-
Acceptor-labeled p53: A p53-derived peptide is labeled with an acceptor fluorophore (e.g., d2).
-
Inhibitors: this compound and unlabeled p53 peptides are serially diluted.
-
-
Assay Procedure:
-
In a low-volume 384-well white plate, add the donor-labeled MDM2 and acceptor-labeled p53 peptide.
-
Add the serially diluted inhibitors. Include controls for no inhibitor (maximum FRET) and no MDM2 (background).
-
Incubate the plate at room temperature for a specified time.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at both the donor and acceptor wavelengths after a time delay using a TR-FRET-compatible plate reader.
-
The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration and fitting to a dose-response curve.
-
Conclusion
The comparative analysis of this compound and p53 peptides highlights the diverse chemical space that can be explored to target the p53-MDM2 interaction. While p53 peptides, particularly stapled versions, achieve high affinity by pre-organizing into the native α-helical binding conformation, the macrocyclic this compound demonstrates that potent inhibition can be achieved through a distinct set of hydrophobic and aromatic interactions without relying on the canonical hydrogen bonding network. These findings underscore the importance of structural biology and diverse chemical libraries in the development of next-generation cancer therapeutics. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to evaluate and characterize novel inhibitors of this critical protein-protein interaction.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Stapling on the Thermodynamics of mdm2-p53 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Macrocyclic Advantage: Assessing the Performance of UNP-6457 in MDM2-p53 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The inhibition of the protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, murine double minute 2 (MDM2), represents a promising therapeutic strategy in oncology. Reactivating p53 by disrupting this interaction can lead to cell cycle arrest and apoptosis in cancer cells. While various modalities, including linear peptides, stapled peptides, and small molecules, have been developed to target this interaction, macrocyclic peptides have emerged as a particularly promising class of therapeutics. This guide provides a detailed comparison of UNP-6457, a novel macrocyclic peptide inhibitor of the MDM2-p53 interaction, with other established alternatives, supported by experimental data.
Executive Summary
This compound is a synthetic, neutral nonapeptide macrocycle that potently inhibits the MDM2-p53 interaction with a half-maximal inhibitory concentration (IC50) of 8.9 nM.[1][2][3][4][5] Its macrocyclic structure confers several advantages, including enhanced passive permeability and high binding affinity, positioning it as a strong candidate for further drug development. This guide will delve into the comparative efficacy of this compound against other classes of MDM2-p53 inhibitors, detail the experimental protocols used for its characterization, and visualize the underlying biological pathways and experimental workflows.
Comparative Performance Analysis
The efficacy of this compound is best understood in the context of other molecules designed to inhibit the MDM2-p53 interaction. The following tables summarize the binding affinities and inhibitory concentrations of this compound and a selection of representative compounds from different inhibitor classes.
| Macrocyclic and Linear Peptide Inhibitors of MDM2-p53 Interaction | ||
| Compound | Type | IC50/Kd for MDM2 |
| This compound | Macrocyclic Peptide | 8.9 nM (IC50)[1][2][3][4][5] |
| pDIQ | Linear Peptide | 8 nM (IC50)[6] |
| PMI | Linear Peptide | 3.3 nM (Kd)[7] |
| PS10 | Sulfono-γ-AApeptide | 26 nM (Kd), 891 nM (IC50)[8][9] |
| UNP-6456 (epimer of this compound) | Macrocyclic Peptide | 43 nM (IC50)[1] |
| Stapled Peptide and Small Molecule Inhibitors of MDM2-p53 Interaction | ||
| Compound | Type | IC50/Ki/Kd for MDM2 |
| ATSP-7041 | Stapled Peptide | High-affinity dual inhibitor of MDM2/MDMX[10][11][12] |
| SAH-p53-8 | Stapled Peptide | Potency is serum-dependent and generally lower than ATSP-7041[10][13] |
| Nutlin-3a | Small Molecule | 90 nM (IC50)[4][14] |
| RG7388 (Idasanutlin) | Small Molecule | 6 nM (IC50)[5][15] |
| AMG 232 | Small Molecule | Potent inhibitor with cellular IC50 values of 100-200 nM[4] |
| MI-219 | Small Molecule | Ki of 0.6 nM[16] |
The data clearly indicates that this compound is among the most potent peptide-based inhibitors of the MDM2-p53 interaction discovered to date. Its macrocyclic structure is a key determinant of its high affinity.
The Advantages Conferred by a Macrocyclic Structure
The macrocyclic design of this compound offers distinct advantages over linear peptides and even some small molecules:
-
Enhanced Passive Permeability: The macrocyclic structure of this compound facilitates the formation of intramolecular hydrogen bonds, which mask the polar backbone N-H groups.[1] This "chameleonic" property reduces the molecule's polar surface area, thereby improving its ability to passively diffuse across cell membranes—a critical attribute for oral bioavailability, particularly for molecules that are "beyond the rule of five".[1] In contrast, linear peptides are often too polar and large to achieve good cell permeability.[1][2][4][5]
-
Pre-organized Conformation and High Affinity: The cyclic nature of this compound constrains its conformational flexibility.[17] This pre-organization reduces the entropic penalty of binding to its target, MDM2, contributing to its high affinity. X-ray crystallography has revealed that the macrocyclic structure orients the key hydrophobic residues of this compound to perfectly fit into the p53-binding pocket of MDM2, effectively mimicking the alpha-helical region of p53.[1]
-
Favorable Physicochemical Properties: this compound was discovered using DNA-encoded library (DEL) technology, which allows for the exploration of vast chemical space and the direct identification of macrocycles with lower molecular weight, topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts compared to peptides derived from traditional display technologies like mRNA or phage display.[1][2][4][5] These properties are more aligned with those of successful oral drugs.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for inhibitor screening.
References
- 1. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 4. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Validation of a Clinical Lead Stapled Peptide that Reactivates p53 by Dual HDM2 and HDMX Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Independent Verification of UNP-6457's Potency: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MDM2-p53 interaction inhibitor, UNP-6457, with a range of alternative compounds. The information presented herein is intended to assist researchers in the independent verification of this compound's potency and to provide a broader context for its potential applications in cancer therapy and research. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility.
Introduction to this compound
This compound is a neutral nonapeptide discovered through DNA-encoded cyclic peptide libraries. It has been identified as a potent inhibitor of the protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53, with a reported half-maximal inhibitory concentration (IC50) of 8.9 nM.[1] By disrupting this interaction, this compound aims to restore the tumor-suppressing functions of p53, which are often abrogated in various cancers through overexpression of MDM2. This guide compares the potency of this compound with other well-established and emerging MDM2-p53 inhibitors.
Quantitative Comparison of MDM2-p53 Inhibitors
The following table summarizes the potency of this compound and a selection of alternative MDM2-p53 interaction inhibitors. The alternatives include both small molecules and peptide-based inhibitors, some of which have advanced into clinical trials.
| Compound | Type | Molecular Weight ( g/mol ) | Potency (IC50/Ki/Kd) | Potency (nM) |
| This compound | Cyclic Peptide | 1229.31 | IC50 | 8.9[1][2] |
| Nutlin-3a | Small Molecule | 581.5 | IC50 | 90[3][4][5][6] |
| MI-219 | Small Molecule | 561.5 | Ki | 5[7][8][9][10] |
| Idasanutlin (RG7112) | Small Molecule | 752.7 | IC50 | 6[11] |
| Milademetan (DS-3032b) | Small Molecule | 589.1 | IC50 | 5.57[11] |
| AMG-232 | Small Molecule | 643.6 | Kd | 0.045[12] |
| SAR405838 (MI-77301) | Small Molecule | 631.6 | Ki | 0.88[13][14][15] |
| Siremadlin (HDM201) | Small Molecule | 536.0 | IC50 | 0.13 (biochemical)[16] |
| PMI | Peptide | Not specified | Kd | 3.3 - 3.4[17] |
| DPMI-γ | D-Peptide | Not specified | Kd | 53[18] |
| ALRN-6924 | Stapled Peptide | Not specified | High Affinity (nM range) | Not specified |
Experimental Protocols
Detailed methodologies for commonly used assays to determine the potency of MDM2-p53 inhibitors are provided below. These protocols are intended to serve as a guide for the independent verification of the data presented.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the MDM2-p53 interaction by a test compound.
Materials:
-
Recombinant human MDM2 protein (e.g., amino acids 2-188 with a C-terminal biotin (B1667282) tag)
-
Europium-labeled streptavidin (donor fluorophore)
-
Cy5-labeled peptide derived from p53 (e.g., Cy5-TFSDLWKLL, corresponding to p53 amino acids 18-26) (acceptor fluorophore)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20)
-
Test compounds (e.g., this compound) and control inhibitors
-
384-well, low-volume, black microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 384-well plate, add a fixed concentration of the biotinylated MDM2 protein and the Cy5-p53 peptide to each well.
-
Add the serially diluted test compounds to the respective wells. Include wells with no inhibitor (positive control for interaction) and wells with a known inhibitor (negative control).
-
Add Europium-labeled streptavidin to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (for Europium) and 665 nm (for Cy5).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled p53 peptide from MDM2 by a test compound.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53 peptide)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Test compounds and control inhibitors
-
384-well, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 384-well plate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to each well.
-
Add the serially diluted test compounds to the appropriate wells. Include wells with only the fluorescent peptide (minimum polarization) and wells with the peptide and MDM2 without inhibitor (maximum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA)
This is a solid-phase immunoassay to quantify the inhibition of the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein
-
Anti-p53 antibody (primary antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
ELISA plates (e.g., 96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 5% non-fat dry milk)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Test compounds and control inhibitors
-
Microplate reader
Procedure:
-
Coat the wells of an ELISA plate with MDM2 protein diluted in Coating Buffer overnight at 4°C.
-
Wash the wells with Wash Buffer.
-
Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Wash the wells with Wash Buffer.
-
Pre-incubate p53 protein with serial dilutions of the test compound for 30 minutes.
-
Add the p53-inhibitor mixtures to the MDM2-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound p53 and inhibitor.
-
Add the primary anti-p53 antibody to each well and incubate for 1 hour.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add Stop Solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
MDM2-p53 Signaling Pathway and Inhibition
The following diagram illustrates the negative feedback loop between p53 and MDM2 and the mechanism by which inhibitors like this compound can restore p53 function.
References
- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. | BioWorld [bioworld.com]
- 10. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDM201 (NVP-HDM201, Siremadlin) | p53-MDM2 inhibitor | Probechem Biochemicals [probechem.com]
- 17. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal Procedures for UNP-6457: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a novel, potent inhibitor of the MDM2-p53 protein-protein interaction, UNP-6457 is a valuable tool in cancer research.[1][2][3] Proper handling and disposal of this neutral nonapeptide are critical to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive set of procedures based on best practices for the disposal of peptide-based laboratory chemicals of unknown toxicity.
Immediate Safety Considerations
Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Quantitative Data Summary
For effective waste management and documentation, all quantitative data related to this compound waste should be meticulously recorded.
| Parameter | Description | Recommended Log Entry |
| Compound Name | The full chemical name or identifier. | This compound |
| Chemical Formula | The molecular formula of the compound. | Not explicitly stated in provided search results. |
| Molecular Weight | The molecular weight of the compound. | Not explicitly stated in provided search results. |
| Quantity of Waste | The total mass (in grams or milligrams) or volume (in milliliters) of the waste. | e.g., 50 mg (solid), 100 mL (solution) |
| Concentration | The concentration of this compound in solution. | e.g., 10 mM in DMSO |
| Solvent(s) | All solvents present in the waste stream. | e.g., DMSO, PBS |
| Date of Generation | The date the waste was generated. | YYYY-MM-DD |
| Waste Generator | The name of the individual who generated the waste. | [Researcher's Name] |
Experimental Protocol for Waste Deactivation (General Guidance)
While specific deactivation protocols for this compound are not available, a general approach for peptide-based compounds involves chemical degradation. This procedure should be performed by trained personnel in a chemical fume hood.
Objective: To hydrolyze the peptide bonds of this compound, rendering it biologically inactive.
Materials:
-
This compound waste (solid or in solution)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container
Procedure:
-
Segregation: Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a designated, properly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Solubilization: If the waste is solid, dissolve it in a suitable solvent (e.g., water or a buffer solution).
-
Basification: Slowly add 1 M NaOH solution to the waste while stirring. Monitor the pH using pH indicator strips or a pH meter. Adjust the pH to >12.
-
Incubation: Allow the basic solution to stand at room temperature for at least 24 hours. This promotes the hydrolysis of the peptide bonds.
-
Neutralization: After the incubation period, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.
-
Disposal: The neutralized solution should be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations. Clearly label the waste container with its contents.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway (Illustrative Example)
While not directly related to disposal, understanding the mechanism of action of this compound can inform its potential biological impact. The following diagram illustrates the targeted p53 signaling pathway.
Caption: this compound inhibits MDM2, stabilizing p53 and promoting apoptosis.
By adhering to these procedures, researchers can mitigate the risks associated with handling and disposing of this compound, ensuring a safe and compliant laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Essential Safety and Handling Guidance for the Novel Peptide UNP-6457
Disclaimer: UNP-6457 is a neutral nonapeptide, a novel research compound identified as an inhibitor of the MDM2-p53 interaction.[1][2][3] As a substance with limited published safety data, it must be handled with the utmost care, assuming it is potentially hazardous. The following guidance is based on general best practices for handling new and uncharacterized chemical entities in a laboratory setting. A comprehensive, substance-specific risk assessment should be conducted by the principal investigator and the institution's Environmental Health and Safety (EHS) department prior to commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on standard laboratory safety protocols.
| Operation | Required Personal Protective Equipment (PPE) |
| Low-Hazard Operations (e.g., weighing in a ventilated balance enclosure, preparing dilute solutions in a fume hood) | - Standard laboratory coat - Nitrile gloves (or other appropriate chemical-resistant gloves) - ANSI-rated safety glasses with side shields |
| Moderate to High-Hazard Operations (e.g., handling neat solid, potential for aerosol generation, large-scale synthesis) | - Chemical-resistant laboratory coat or disposable gown - Double-gloving with appropriate chemical-resistant gloves - Chemical splash goggles or a face shield in combination with safety glasses - Respiratory protection (e.g., N95 respirator or higher, as determined by a risk assessment) may be required if there is a risk of aerosolization. |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment. The following tables outline a general operational and disposal plan.
Operational Plan for this compound
| Phase | Procedure |
| Procurement & Receipt | - Order the smallest quantity necessary for the planned experiments. - Upon receipt, inspect the container for any damage or leaks. - Log the compound in the chemical inventory system. |
| Storage | - Store in a clearly labeled, sealed container. - Keep in a designated, well-ventilated, and secure location. - Follow any specific storage conditions recommended by the supplier (e.g., temperature, dessication). |
| Handling & Use | - All handling of the neat compound or concentrated solutions should be performed in a certified chemical fume hood. - Use a ventilated balance enclosure when weighing the solid material. - Prepare a stock solution to minimize the need for repeated handling of the solid. |
| Spill Response | - Have a spill kit readily available. - In case of a small spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste as hazardous. - For larger spills, evacuate the area and contact the EHS department. |
Disposal Plan for this compound Waste
| Waste Stream | Disposal Procedure |
| Solid Waste | - Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) in a designated, labeled hazardous waste container. |
| Liquid Waste | - Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. - Do not mix with other waste streams unless deemed compatible. |
| Sharps Waste | - Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container for hazardous waste. |
Visualized Workflows and Relationships
The following diagrams illustrate a standard workflow for handling a novel research compound and the logical relationship of the risk assessment process.
Caption: Standard workflow for handling a novel research compound.
Caption: Logical relationship of risk assessment for an uncharacterized substance.
Experimental Protocols
As no specific experimental protocols for the handling of this compound were found in the search results, a generic protocol for preparing a stock solution of a novel peptide is provided below. This should be adapted based on the specific requirements of the experiment and the compound's properties.
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent
-
Calibrated analytical balance
-
Ventilated balance enclosure
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-Experiment Setup:
-
Don all required PPE: laboratory coat, nitrile gloves, and safety glasses.
-
Ensure the chemical fume hood and ventilated balance enclosure are certified and functioning correctly.
-
Label all tubes and vials clearly.
-
-
Weighing the Compound:
-
Perform all weighing within a ventilated balance enclosure to minimize inhalation exposure.
-
Carefully weigh the desired amount of this compound into a tared, sterile microcentrifuge tube.
-
Record the exact weight.
-
-
Solubilization:
-
In a chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid to achieve a final concentration of 10 mM.
-
Cap the tube securely.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be required if the compound is difficult to dissolve, but this should be tested on a small scale first.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a clearly labeled secondary container.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., pipette tips, gloves, weigh paper) in the designated hazardous waste container.[4]
-
This document provides a foundational guide for the safe handling of the novel research peptide this compound. Adherence to these general principles, in conjunction with a thorough, substance-specific risk assessment and institutional safety protocols, is essential for ensuring the well-being of all laboratory personnel.[4][5]
References
- 1. Collection - DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2âp53 Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 2. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2-p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Knowledge Base - Laboratory Safety Manual [policies.unc.edu]
- 5. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
